Product packaging for Benzyl-PEG4-Azido(Cat. No.:CAS No. 86770-71-0)

Benzyl-PEG4-Azido

Cat. No.: B3290781
CAS No.: 86770-71-0
M. Wt: 309.36 g/mol
InChI Key: TZGOIDVALYTCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl-PEG4-Azido is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5,8,11-Tetraoxatridecane, 13-azido-1-phenyl- is 309.16885622 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O4 B3290781 Benzyl-PEG4-Azido CAS No. 86770-71-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c16-18-17-6-7-19-8-9-20-10-11-21-12-13-22-14-15-4-2-1-3-5-15/h1-5H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGOIDVALYTCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728288
Record name 13-Azido-1-phenyl-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-71-0
Record name 13-Azido-1-phenyl-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Benzyl-PEG4-Azido in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biotherapeutics and chemical biology, the precise and stable linkage of molecules is paramount. Benzyl-PEG4-Azido has emerged as a versatile and powerful tool in the bioconjugation toolkit. This heterobifunctional linker, featuring a benzyl group, a tetraethylene glycol (PEG4) spacer, and a terminal azide, offers a unique combination of properties that are instrumental in the development of advanced biomedical constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its application, and a quantitative comparison of its reactivity in key bioconjugation reactions.

Core Mechanism of Action: A Tripartite Functional Architecture

The efficacy of this compound as a molecular linker is derived from the distinct and synergistic functions of its three core components: the benzyl group, the PEG4 spacer, and the azide moiety.

  • The Benzyl Group: A Stable Hydrophobic Anchor The terminal benzyl group serves as a stable, non-reactive, and hydrophobic anchor in the this compound molecule. Unlike its use as a protecting group in other synthetic contexts, here it provides a chemically inert terminus. This hydrophobicity can be advantageous in specific applications where interactions with hydrophobic pockets of proteins or other molecules are desired. In the context of PROTACs, for instance, the overall lipophilicity of the linker can influence cell permeability and the formation of the ternary complex.

  • The PEG4 Spacer: Enhancing Solubility and Optimizing Spatial Geometry The tetraethylene glycol (PEG4) spacer is a critical component that imparts favorable physicochemical properties to the entire construct. Its primary functions include:

    • Enhanced Hydrophilicity: The PEG4 chain is hydrophilic, which significantly increases the aqueous solubility of the linker and the resulting bioconjugate. This is particularly crucial when working with hydrophobic drugs or proteins that are prone to aggregation.

    • Reduced Steric Hindrance: The flexible and extended nature of the PEG4 spacer provides optimal spatial separation between the conjugated molecules. This minimizes steric hindrance, ensuring that the biological activity of proteins, such as the antigen-binding capacity of an antibody, is preserved.

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules. The PEG4 spacer can contribute to a longer circulation half-life and reduced immunogenicity of the bioconjugate.

  • The Azide Group: A Bioorthogonal Reactive Handle for Click Chemistry The terminal azide group is the reactive handle of the this compound linker. It is a key participant in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. The azide group's bioorthogonality means it is largely unreactive with biological molecules, ensuring that the conjugation reaction occurs only with its intended reaction partner. This allows for precise and controlled bioconjugation in complex biological mixtures and even in living systems.

Application in Bioconjugation: The Power of Click Chemistry

This compound is primarily utilized in two main types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and versatile reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on a target molecule, forming a stable triazole linkage. CuAAC is known for its fast reaction rates and high yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with the azide group without the need for a metal catalyst. While generally slower than CuAAC, SPAAC is highly biocompatible and ideal for in vivo applications.

The choice between CuAAC and SPAAC depends on the specific application, with considerations for reaction speed, biocompatibility, and the nature of the substrates involved.

Quantitative Data Summary

The efficiency of bioconjugation reactions using this compound is a critical parameter. The following tables summarize the reaction kinetics for benzyl azide, which serves as a reliable proxy for the reactivity of this compound, in both CuAAC and SPAAC reactions.

Table 1: Reaction Kinetics of Benzyl Azide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne PartnerCatalyst SystemSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PhenylacetyleneCuSO₄/Sodium AscorbateDMSO/H₂O~1[1]
Propargyl AlcoholCu(I)Brt-BuOH/H₂O>1[2]

Table 2: Reaction Kinetics of Benzyl Azide in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne PartnerSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)Methanol0.3 - 1.0[3]
Bicyclo[6.1.0]nonyne (BCN)Methanol0.15[1]
DIBOMethanol0.0567[4]
[9+1]CPPDMSO-d₆0.0022
m[9+1]CPPDMSO-d₆0.0096

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its use in PROTAC synthesis and antibody conjugation.

Protocol 1: Synthesis of a PROTAC using this compound via CuAAC

This protocol describes the final "click" chemistry step to conjugate an alkyne-functionalized ligand for a protein of interest (POI) with this compound, which is pre-conjugated to an E3 ligase ligand.

Materials:

  • POI ligand with a terminal alkyne (POI-Alkyne)

  • E3 ligase ligand-PEG4-Benzyl-Azide conjugate (E3-Linker-Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMF or a mixture of t-BuOH/H₂O)

  • Reaction vessel

  • Stirring apparatus

  • HPLC for purification

  • LC-MS for analysis

Procedure:

  • Dissolution: In a reaction vessel, dissolve the POI-Alkyne (1.0 eq) and the E3-Linker-Azide (1.0 eq) in the chosen solvent.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude PROTAC by preparative HPLC to obtain the final product.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Protocol 2: Antibody Conjugation with this compound via SPAAC

This protocol outlines the conjugation of an antibody, functionalized with a strained cyclooctyne (e.g., DBCO), to a payload that has been modified with this compound.

Materials:

  • DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-Benzyl-PEG4-Azide conjugate

  • Reaction buffer (e.g., PBS)

  • Size-exclusion chromatography (SEC) column

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of the DBCO-functionalized antibody at a known concentration in the reaction buffer.

  • Payload Preparation: Prepare a stock solution of the Payload-Benzyl-PEG4-Azide conjugate in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction: Add the Payload-Benzyl-PEG4-Azide stock solution to the antibody solution. The molar excess of the payload-linker will depend on the desired drug-to-antibody ratio (DAR) and should be optimized.

  • Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 1-4 hours. The reaction time may need to be optimized.

  • Purification: Remove the excess, unreacted payload-linker conjugate by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the DAR by measuring the absorbance of the payload at its specific wavelength and applying the Beer-Lambert law.

    • Analyze the purity and aggregation of the ADC by SEC-HPLC.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC-POI-E3) PROTAC->Ternary_Complex binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Ub_Proteasome 26S Proteasome Ubiquitination->Ub_Proteasome targets for Degradation Degraded Peptides Ub_Proteasome->Degradation results in

PROTAC Signaling Pathway

Bioconjugation_Workflow cluster_1 Experimental Workflow for SPAAC Bioconjugation Start Start Prepare_Antibody 1. Prepare DBCO-functionalized Antibody Solution Start->Prepare_Antibody Mix 3. Mix Antibody and Payload-Linker Prepare_Antibody->Mix Prepare_Payload 2. Prepare Payload-Benzyl-PEG4-Azide Stock Solution Prepare_Payload->Mix Incubate 4. Incubate at Room Temperature Mix->Incubate Purify 5. Purify by Size-Exclusion Chromatography Incubate->Purify Characterize 6. Characterize ADC (Concentration, DAR, Purity) Purify->Characterize End End Characterize->End

SPAAC Bioconjugation Workflow

Component_Relationship cluster_2 Logical Relationship of this compound Components Benzyl_Group Benzyl Group Molecule This compound Benzyl_Group->Molecule PEG4_Spacer PEG4 Spacer PEG4_Spacer->Molecule Azide_Group Azide Group Azide_Group->Molecule

Component Relationship Diagram

Conclusion

This compound is a highly valuable and versatile tool for researchers, scientists, and drug development professionals. Its well-defined tripartite structure provides a unique combination of stability, hydrophilicity, and bioorthogonal reactivity that is essential for the construction of complex and effective bioconjugates. A thorough understanding of its mechanism of action and the practical application of click chemistry is key to leveraging its full potential in the development of next-generation therapeutics and diagnostics.

References

Benzyl-PEG4-Azido CAS number lookup.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Benzyl-PEG4-Azido

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule widely utilized in the fields of chemical biology, drug discovery, and materials science. Its structure incorporates a benzyl group, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation and molecular assembly applications. The benzyl group provides a stable, non-reactive terminus, while the hydrophilic PEG4 spacer enhances solubility and can reduce non-specific binding of conjugated molecules. The azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, this compound is a crucial reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and for the surface modification of biomaterials.[1][2][3]

Core Properties of this compound

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference.

PropertyValueReference
CAS Number 86770-71-0[1]
Chemical Formula C15H23N3O4[1]
Molecular Weight 309.36 g/mol
Appearance Powder
Storage Conditions -20°C for long-term storage
Primary Application PEG-based PROTAC linker
Key Reactivity Click Chemistry (CuAAC and SPAAC)

Key Applications in Research and Drug Development

This compound's utility stems from its ability to participate in highly specific and efficient conjugation reactions.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile PEG-based linker in the modular synthesis of PROTACs. The PEG4 spacer provides optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Bioconjugation and "Click Chemistry"

The terminal azide group of this compound is a key functional group for "click chemistry" reactions. This allows for the covalent attachment of this linker to molecules containing a complementary alkyne group. The two primary types of azide-alkyne cycloaddition reactions are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

These click chemistry reactions enable the site-specific modification of biomolecules, including proteins, peptides, and nucleic acids, for various applications such as the development of ADCs and diagnostic imaging agents.

PEGylation in Drug Delivery

The incorporation of the PEG4 spacer in this compound is an example of PEGylation, a widely adopted strategy in drug delivery. PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by:

  • Increasing solubility and stability.

  • Prolonging circulation half-life by reducing renal clearance.

  • Reducing immunogenicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and workflows involving this compound.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC {PROTAC | Target Ligand | Linker (e.g., this compound) | E3 Ligase Ligand} TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Click_Chemistry_Workflow cluster_1 General Workflow for Bioconjugation using Click Chemistry Start Start: Biomolecule with Alkyne Group Reaction Click Reaction (CuAAC or SPAAC) Start->Reaction Reagent This compound Reagent->Reaction Purification Purification Reaction->Purification Analysis Analysis (e.g., MS, HPLC) Purification->Analysis FinalProduct Final Bioconjugate Analysis->FinalProduct

Caption: General workflow for bioconjugation via click chemistry.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general method for the CuAAC reaction between an alkyne-containing molecule and this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., DMSO, water, or a mixture)

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the alkyne-containing molecule and this compound in the chosen solvent.

  • In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO₄ with THPTA ligand in a 1:2 molar ratio for several minutes. For organic solvents, TBTA can be used.

  • Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Upon completion, the reaction mixture can be purified using appropriate chromatographic techniques to isolate the desired triazole product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for the copper-free SPAAC reaction.

Materials:

  • Strained alkyne (e.g., DBCO or BCN) functionalized molecule

  • This compound

  • Biocompatible solvent (e.g., PBS, DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the strained alkyne-functionalized molecule and this compound in the chosen solvent in a reaction vessel.

  • The reaction is typically performed at room temperature. For in vitro or in vivo applications, physiological temperatures (37°C) can be used.

  • The reaction progress can be monitored over time using analytical techniques such as HPLC or fluorescence (if one of the components is fluorescently labeled).

  • SPAAC reactions are generally slower than CuAAC reactions, and the reaction time can range from a few hours to overnight, depending on the specific reactants and their concentrations.

  • Once the reaction is complete, the product can be purified using standard methods like size-exclusion chromatography or dialysis for biomolecules.

References

A Technical Guide to Benzyl-PEG4-Azido in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery. These heterobifunctional molecules are composed of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.

This guide provides an in-depth technical overview of Benzyl-PEG4-Azido, a versatile linker increasingly employed in PROTAC synthesis. We will explore its physicochemical properties, its role in synthetic strategies, and provide representative experimental protocols for its application.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker valued for its balance of flexibility, hydrophilicity, and synthetic utility. The structure incorporates a four-unit PEG chain, which enhances solubility and biocompatibility, a terminal azide group for "click chemistry" conjugation, and a benzyl group.

PropertyValueReference
CAS Number 86770-71-0[1][2]
Chemical Formula C₁₅H₂₃N₃O₄[1][2]
Molecular Weight 309.36 g/mol [1]
Appearance Liquid or Oil
Storage Conditions Powder: -20°C (2 years)
In DMSO: -80°C (6 months)

The Role of the Linker in PROTAC Efficacy

The linker is a crucial element that dictates the spatial orientation of the protein of interest and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). PEG-based linkers like this compound are widely used for several key advantages:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the entire PROTAC molecule, which is often a challenge for these large "beyond Rule of 5" compounds.

  • Biocompatibility : PEG is a well-established biocompatible polymer, reducing potential toxicity.

  • Tunable Length : The length of the PEG chain is a critical parameter that must be optimized for each target and E3 ligase pair. Systematic studies show that varying PEG length profoundly impacts degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

  • Flexibility : Flexible linkers can allow the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the optimal orientation for ternary complex formation.

The azide functional group on this compound makes it an ideal component for modular PROTAC synthesis using click chemistry.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein. This process leverages the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ub Transfer TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex E3->TernaryComplex Ub Ubiquitin Ub->E1 ATP-dependent activation Ub_chain Poly-Ubiquitin Chain Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex POI_Ub Ub-tagged POI TernaryComplex->POI_Ub Poly-ubiquitination POI_Ub->Proteasome Recognition & Degradation

A diagram of the PROTAC mechanism of action.

Experimental Protocols

The modular nature of PROTACs lends itself to convergent synthetic strategies. The use of this compound is particularly suited for a final "click chemistry" ligation step, which is known for its high efficiency, mild reaction conditions, and functional group tolerance.

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to connect an alkyne-functionalized POI ligand with this compound pre-conjugated to an E3 ligase ligand.

CuAAC_Workflow PROTAC Synthesis Workflow via CuAAC A 1. Prepare Reagents - Alkyne-POI Ligand (1.0 eq) - Azide-PEG4-Benzyl-E3 Ligand (1.0 eq) - CuSO₄·5H₂O (0.1 eq) - Sodium Ascorbate (0.2 eq) B 2. Dissolve Components Dissolve Alkyne and Azide components in a suitable solvent (e.g., t-BuOH/H₂O or DMF). A->B C 3. Initiate Reaction Add fresh aqueous solutions of Sodium Ascorbate, then CuSO₄. B->C D 4. Reaction Monitoring Stir at room temperature for 12-24 hours. Monitor progress by LC-MS. C->D E 5. Workup Dilute with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate). D->E F 6. Purification Wash organic layers, dry, and concentrate. Purify the final PROTAC via preparative HPLC or flash column chromatography. E->F G Final PROTAC Molecule F->G

Workflow for PROTAC synthesis using CuAAC.

Procedure:

  • Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand-linker conjugate (e.g., a derivative of this compound) (1.0 eq) in a suitable solvent system such as a t-BuOH/H₂O or DMF.

  • Prepare fresh aqueous solutions of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by LC-MS to confirm the formation of the triazole-linked product.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

After synthesis, the efficacy of the PROTAC must be evaluated. The most common method is a western blot to quantify the degradation of the target protein in a cellular context.

Procedure:

  • Cell Culture and Treatment : Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis : Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific to the protein of interest. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

  • Detection : Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to the loading control. The degradation percentage can be calculated relative to the vehicle-treated control, allowing for the determination of DC₅₀ and Dₘₐₓ values.

Illustrative Data: The Importance of Linker Length

While specific degradation data for a PROTAC synthesized with this compound is highly dependent on the specific POI and E3 ligands, general studies on PEG linkers highlight the critical importance of optimizing linker length.

Target ProteinE3 LigaseLinker Composition (PEG Units)Potency (DC₅₀ or Activity)Reference
BTKCRBN< 4 PEG unitsImpaired activity
BTKCRBN≥ 4 PEG unitsPotent degradation
TBK1VHL~3 PEG units (12 atoms)Inactive
TBK1VHL~6 PEG units (21 atoms)3 nM (DC₅₀)

This data is illustrative of the principle of linker optimization and is not derived from PROTACs using the specific this compound linker. Shorter linkers can sometimes lead to steric hindrance, preventing the formation of a stable ternary complex, while an optimal linker length facilitates favorable protein-protein interactions.

Conclusion

This compound serves as a valuable and versatile chemical tool in the construction of PROTACs. Its PEG4 chain offers a favorable balance of solubility and flexibility, while its terminal azide group provides a reliable handle for late-stage diversification and modular synthesis via highly efficient click chemistry reactions. As the field of targeted protein degradation continues to expand, the rational design and selection of linkers like this compound will remain a cornerstone of developing potent and effective PROTAC therapeutics.

References

An In-depth Technical Guide to Benzyl-PEG4-Azido for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl-PEG4-Azido, a versatile bifunctional linker, and its applications in the field of click chemistry. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and bioconjugation.

Introduction to this compound

This compound is a chemical compound featuring a benzyl group at one end, a four-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This heterobifunctional architecture makes it a valuable tool in bioconjugation and medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The azide functionality allows for its participation in highly efficient and specific "click" reactions.

Physicochemical Properties and Storage

Understanding the physical and chemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource(s)
CAS Number 86770-71-0[3]
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
Appearance Colorless to slightly yellow oil/viscous liquid
Purity >95% (HPLC)
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C

Core Applications in Click Chemistry

This compound is a key reagent in two major types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are foundational in bioconjugation due to their high efficiency, selectivity, and biocompatibility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used reaction that forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Benzyl_PEG4_Azido This compound Triazole_Product Stable Triazole-linked Conjugate Benzyl_PEG4_Azido->Triazole_Product Alkyne_Molecule Alkyne-functionalized Molecule (e.g., Protein, Drug) Alkyne_Molecule->Triazole_Product Cu_II Cu(II) Source (e.g., CuSO4) Cu_I Active Cu(I) Catalyst Cu_II->Cu_I Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Reduction Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilization Cu_I->Triazole_Product Catalysis

CuAAC Experimental Workflow Diagram.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with an azide. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly suitable for in vivo applications.

SPAAC_Workflow cluster_reactants Reactants Benzyl_PEG4_Azido This compound Triazole_Product Stable Triazole-linked Conjugate Benzyl_PEG4_Azido->Triazole_Product Cyclooctyne_Molecule Strained Cyclooctyne (e.g., DBCO, BCN) -functionalized Molecule Cyclooctyne_Molecule->Triazole_Product Reaction_Conditions Physiological Conditions (e.g., Aqueous Buffer, Room Temp) Reaction_Conditions->Triazole_Product Reaction Environment

SPAAC Experimental Workflow Diagram.

Application in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides flexibility and improves the solubility of the resulting PROTAC molecule.

PROTAC_Mechanism cluster_protac PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker Benzyl-PEG4-Linker E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Linker->Ternary_Complex POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligase->Ternary_Complex POI->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation

PROTAC Mechanism of Action.

Experimental Protocols

The following are generalized protocols for the use of this compound in click chemistry reactions. Optimization may be required for specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for the conjugation of this compound to a terminal alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix:

    • In a microcentrifuge tube, combine the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-functionalized molecule with this compound. The molar ratio should be optimized but a 1:5 to 1:10 excess of the azide is common.

    • Add the Cu(I)-THPTA complex to the reaction mixture (typically to a final concentration of 1-2 mM Cu).

    • Initiate the reaction by adding the sodium ascorbate solution (typically to a final concentration of 5-10 mM).

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.

  • Purification:

    • Purify the conjugate using appropriate methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is suitable for the copper-free conjugation of this compound to a strained alkyne (e.g., DBCO)-functionalized molecule.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a stock solution of the strained alkyne-functionalized molecule in a suitable buffer.

  • Conjugation Reaction:

    • In a reaction vessel, combine the strained alkyne-functionalized molecule with this compound. A 1:1 to 1:5 molar ratio is a good starting point for optimization.

  • Incubation:

    • Incubate the reaction at room temperature for 1-12 hours. The reaction time will depend on the specific strained alkyne used.

  • Purification:

    • Purify the conjugate using appropriate methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess this compound.

Conclusion

This compound is a highly valuable and versatile reagent for click chemistry applications. Its defined PEG linker and terminal azide group enable efficient and specific bioconjugation through both copper-catalyzed and strain-promoted pathways. Its prominent role in the development of PROTACs underscores its importance in modern drug discovery and chemical biology. The information and protocols provided in this guide are intended to facilitate the successful application of this compound in a variety of research and development settings.

References

The Pivotal Role of the PEG Linker in Benzyl-PEG4-Azido: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectonics of a Modern Bioconjugation Reagent

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive connector but an active modulator of a conjugate's overall performance. Benzyl-PEG4-Azido is a heterobifunctional linker designed for precisely this purpose. It is composed of three key moieties: a benzyl group, a discrete polyethylene glycol (PEG) chain of four repeating units, and a terminal azide group.[1][2][3] The azide serves as a reactive handle for bioorthogonal "click chemistry," enabling efficient and specific covalent linkage to alkyne-modified molecules.[1][4]

This guide provides an in-depth technical examination of the central component of this linker: the PEG4 moiety. We will explore its fundamental role in dictating the physicochemical properties, pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and overall efficacy of the resulting bioconjugate.

Core Functions of the PEG4 Linker

Polyethylene glycol is a synthetic, water-soluble, non-toxic, and biocompatible polymer renowned for its utility in pharmaceutical sciences. The PEG4 chain in this compound, though short, imparts a profound and multifaceted influence on a conjugate's behavior.

Enhancement of Solubility and Stability

A primary function of the PEG linker is to improve the solubility of hydrophobic molecules in aqueous environments. The repeating ethylene oxide units form hydrogen bonds with water, creating a hydration shell that can prevent the aggregation of poorly soluble drugs or peptides. This enhanced water solubility is critical for intravenous administration and stable formulation. Furthermore, this hydration layer provides steric shielding, protecting the attached biomolecule from enzymatic degradation and enhancing its chemical stability.

Modulation of Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents. The attachment of PEG chains increases the hydrodynamic radius of a molecule, which has several key consequences:

  • Reduced Renal Clearance: The increased size limits the rate of kidney filtration, significantly extending the molecule's circulation half-life in the bloodstream.

  • Prolonged Circulation Time: By evading rapid clearance, the drug has a longer window to reach its target site, potentially increasing therapeutic efficacy.

  • Altered Biodistribution: PEGylation can decrease uptake by the reticuloendothelial system (RES), such as the liver and spleen, further contributing to longer circulation and potentially reducing off-target toxicity.

Attenuation of Immunogenicity

The steric cloud created by the PEG linker can mask antigenic epitopes on therapeutic proteins or antibodies. This "stealth" effect reduces recognition by the immune system, thereby lowering the risk of an immunogenic response and the formation of anti-drug antibodies. This is particularly crucial for biologic drugs intended for chronic administration.

Role as a Flexible, Tunable Spacer

The PEG4 chain serves as a flexible spacer that physically separates the two molecules being conjugated (e.g., an antibody and a cytotoxic payload in an ADC, or a target binder and an E3 ligase ligand in a PROTAC). This spatial separation is critical for minimizing steric hindrance, allowing each component to adopt its optimal conformation and bind effectively to its respective biological target.

The length of the PEG linker is a critical parameter that must be optimized. A linker that is too short may not provide sufficient separation, while an excessively long linker could lead to reduced binding affinity or unfavorable physicochemical properties. The discrete length of PEG4 (four ethylene glycol units) provides a defined and consistent spacing, avoiding the polydispersity issues associated with traditional polymer preparations.

The Functional Termini: Benzyl and Azido Groups

While the PEG4 chain dictates the core biophysical properties, the terminal groups provide the chemical reactivity and structural integrity.

  • Benzyl Group: The benzyl group (C₆H₅CH₂–) in this context typically serves as a stable, non-reactive terminus or a protecting group for an alcohol, which can be a precursor for further chemical modification.

  • Azido Group: The azide (N₃) is a key functional group for modern bioconjugation. It is one half of the bioorthogonal "click chemistry" pair. It reacts with terminal alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a highly stable triazole ring. This reaction is highly efficient, specific, and can be performed in aqueous buffers under mild conditions, making it ideal for conjugating sensitive biomolecules.

Quantitative Data on the Impact of PEGylation

The effects of PEGylation on drug properties are quantifiable and are a key consideration during the drug design process. The tables below summarize representative data from studies investigating the impact of PEG chain length on key pharmacokinetic and biophysical parameters.

Table 1: Effect of PEG Chain Length on Nanoparticle Zeta Potential Data adapted from a study on DNA polyplexes, demonstrating the charge-masking effect of PEGylation.

PEG Molecular Weight (kDa)Resulting Zeta Potential (mV)
2+28 to +30
5+10
10+10
20+5
300
(Data sourced from)

Table 2: Impact of PEGylation on Pharmacokinetic Parameters Data from a study on methotrexate-loaded chitosan nanoparticles, illustrating the correlation between PEG properties and drug exposure.

Nanoparticle FormulationPEG Molecular Weight (Da)PEG Surface Density (%)AUC₀₋₇₂ h (µg·h/mL)
UnmodifiedN/A01.8
PEGylated7508.53.1
PEGylated2,0008.55.2
PEGylated5,0008.56.8
PEGylated5,0004.14.3
PEGylated5,00018.28.9
PEGylated5,00040.312.5
(Data sourced from)

Experimental Protocols

The primary application of this compound involves its use in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The following is a representative protocol for conjugating an alkyne-modified biomolecule with an azide-linker.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To covalently conjugate an alkyne-modified protein to this compound.

Materials:

  • Alkyne-modified protein (e.g., at 1-5 mg/mL in Phosphate-Buffered Saline, PBS)

  • This compound (10 mM stock solution in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20-100 mM stock solution in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100-200 mM stock solution in water)

  • Reducing Agent: Sodium Ascorbate (100-300 mM stock solution in water, must be prepared fresh )

  • Purification column (e.g., Size Exclusion Chromatography, SEC)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-modified protein solution. To this, add the desired molar excess of the this compound stock solution (typically 4-50 equivalents). Mix gently.

  • Catalyst Preparation: In a separate tube, prepare the copper-ligand complex. Premix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio (e.g., add 10 µL of 20 mM CuSO₄ to 10 µL of 100 mM THPTA). Let the mixture stand for 2-3 minutes to allow for complex formation.

  • Initiation of Click Reaction: Add the prepared CuSO₄/THPTA catalyst complex to the protein/azide mixture.

  • Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of the reactants should be optimized, but typical starting points are 1-2 mM sodium ascorbate and 0.1-0.5 mM copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. Protect the reaction from light if any components are light-sensitive.

  • Purification: Upon completion, purify the resulting bioconjugate to remove the catalyst, excess linker, and other small-molecule reagents. Size exclusion chromatography (SEC) is a common method for this step.

  • Characterization: Analyze the purified conjugate to confirm successful ligation and determine properties such as the degree of labeling or drug-to-antibody ratio (DAR). Techniques include Mass Spectrometry, UV-Vis Spectroscopy, and HPLC.

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

G Figure 1: Experimental Workflow for CuAAC Bioconjugation cluster_reactants Reactants cluster_catalyst Catalyst System A Alkyne-Modified Biomolecule (e.g., Protein) Mix 1. Combine Reactants A->Mix B This compound (in DMSO) B->Mix C CuSO4 Solution PrepCat 2. Prepare Catalyst (Premix CuSO4 + THPTA) C->PrepCat D THPTA Ligand D->PrepCat E Sodium Ascorbate (Freshly Prepared) Initiate 3. Initiate Reaction (Add Catalyst & Ascorbate) E->Initiate Mix->Initiate PrepCat->Initiate Incubate 4. Incubate (30-60 min, RT) Initiate->Incubate Purify 5. Purify Conjugate (e.g., SEC) Incubate->Purify Result Purified & Characterized Bioconjugate Purify->Result

Figure 1: Experimental Workflow for CuAAC Bioconjugation

G Figure 2: Functional Role of the PEG4 Linker cluster_properties Inherent Physicochemical Properties cluster_outcomes Pharmacological & Biological Benefits cluster_termini Reactive & Structural Ends Core This compound Prop1 Hydrophilicity Core->Prop1 Prop2 Increased Hydrodynamic Size Core->Prop2 Prop3 Flexible Spacer Core->Prop3 Prop4 Steric Shielding Core->Prop4 Term1 Azido Group Core->Term1 Term2 Benzyl Group Core->Term2 Out1 Improved Aqueous Solubility Prop1->Out1 Out3 Prolonged Circulation Half-Life (Improved PK) Prop2->Out3 Out5 Maintained Target Binding Affinity Prop3->Out5 Out2 Enhanced Stability (vs. Enzymatic Degradation) Prop4->Out2 Out4 Reduced Immunogenicity Prop4->Out4 App Efficient Bioconjugation (Click Chemistry) Term1->App

References

A Technical Guide to the Solubility and Stability of Benzyl-PEG4-Azido

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability characteristics of Benzyl-PEG4-Azido, a heterobifunctional linker critical in bioconjugation and the development of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is paramount for optimizing reaction conditions, ensuring formulation integrity, and maintaining the shelf-life of this versatile reagent.

Core Properties of this compound

This compound is a molecule comprised of three key functional components:

  • Benzyl Group: A robust ether linkage that serves as a stable protecting group for the terminal hydroxyl of the PEG chain. It is known for its exceptional resistance to a wide range of chemical conditions[1][2].

  • PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that enhances the solubility of the conjugate molecule in aqueous media and can reduce immunogenicity[3][4].

  • Azido Group: A high-energy functional group that serves as a versatile chemical handle. It is most notably used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage[5].

This linker is widely used in the synthesis of PROTACs, where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

Solubility Profile

The solubility of this compound is dictated by the hydrophobic nature of the benzyl group and the hydrophilic character of the PEG4 chain. While specific quantitative data is not widely published, a qualitative profile can be established based on the properties of its constituent parts and data from structurally similar compounds. The PEG chain generally increases water solubility. However, compounds like NHS-PEG4-Azide are recommended to be first dissolved in a water-miscible organic solvent like DMSO or DMF.

Table 1: Qualitative Solubility of this compound

Solvent Solubility Rationale & Remarks
Water / Aqueous Buffers Sparingly Soluble to Low The hydrophilic PEG4 chain imparts some water solubility, but the hydrophobic benzyl group limits it. Direct dissolution in aqueous buffers may be difficult.
DMSO (Dimethyl Sulfoxide) Soluble Recommended as a primary solvent for creating concentrated stock solutions.
DMF (Dimethylformamide) Soluble A common alternative to DMSO for dissolving NHS-ester PEG reagents and other linkers.
Methanol, Ethanol Likely Soluble Common polar organic solvents suitable for many PEGylated molecules.

| Dichloromethane (DCM) | Likely Soluble | Suitable for molecules with significant hydrophobic character. |

Stability Profile

The stability of this compound is a function of its two primary functionalities: the benzyl ether and the azide group.

  • Benzyl Ether Stability: The benzyl ether linkage is exceptionally robust, showing high resistance to both strongly acidic and basic conditions, as well as many common oxidizing and reducing agents. This stability ensures the integrity of the linker during multi-step synthetic procedures.

  • Azide Group Stability: Organic azides are high-energy functional groups and must be handled with care as they can be sensitive to heat, light, shock, and pressure. However, the azide group is stable under most conditions used for bioconjugation. For this compound (C₁₅H₂₃N₃O₄), the ratio of heavy atoms (carbon + oxygen) to nitrogen atoms is (15 + 4) / 3 = 6.33. This value is well above the recommended safety threshold of ≥ 3, indicating it is a relatively stable organic azide that can be isolated and handled with standard laboratory precautions. It is crucial to avoid strong reducing agents (unless for a specific reaction like Staudinger ligation) and acidic conditions that could generate volatile and explosive hydrazoic acid.

Table 2: Recommended Storage and Handling

Condition Recommendation Duration Reference(s)
Solid (Powder) Store at -20°C, desiccated, protected from light. 2 to 3 years
In DMSO Store at 4°C for short-term use. Up to 2 weeks
In DMSO Store at -80°C for long-term storage. 6 to 12 months

| Transportation | Ambient temperature is acceptable for short periods. | Up to 3 weeks | |

Table 3: Chemical Stability Summary

Condition Stability Notes
Strong Acids High (Benzyl Ether) / Low (Azide) The benzyl ether group is stable. However, strong acids should be avoided as they can react with the azide to form hazardous hydrazoic acid.
Strong Bases High The benzyl ether group is highly resistant to basic conditions.
Oxidizing Agents High The benzyl ether linkage is generally stable against many oxidizing agents.
Reducing Agents Low The azide group is readily reduced to an amine (e.g., via hydrogenolysis or Staudinger reaction). Avoid unintentional reduction.
Light Moderate Organic azides can be sensitive to light. Storage in the dark is recommended.

| Heat & Shock | Moderate | Azides are energetic compounds. Avoid excessive heat and mechanical shock. |

Representative Experimental Protocols

The following protocols are representative methods and should be optimized for specific applications.

Protocol 1: General Method for Solubility Determination (Gravimetric)
  • Principle: This method determines solubility by creating a saturated solution at a specific temperature, evaporating the solvent from a known volume, and weighing the remaining solute. This protocol is adapted from general methods for organic compounds.

  • Materials: this compound, selected solvent (e.g., DMSO), analytical balance, thermostatically controlled shaker, volumetric flask, centrifuge, micro-pipettes, pre-weighed vials.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial to ensure a saturated solution is formed.

    • Place the vial in a shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the vial to pellet the excess, undissolved solid.

    • Carefully transfer a precise volume (e.g., 100 µL) of the clear supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

    • Once dry, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the solute residue.

    • Calculate the mass of the dissolved solid and express solubility in units such as mg/mL.

Protocol 2: General Method for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Principle: This protocol describes the conjugation of this compound to an alkyne-modified molecule (e.g., a protein or peptide) using a copper(I) catalyst to form a stable triazole linkage.

  • Materials: this compound, alkyne-modified substrate, sodium ascorbate, copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dissolve the alkyne-modified substrate in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare fresh stock solutions of the catalyst components: 50 mM CuSO₄ in water, 100 mM sodium ascorbate in water, and 50 mM THPTA in water.

    • In a microcentrifuge tube, add the alkyne-modified substrate.

    • Add this compound from the stock solution to achieve a 10- to 20-fold molar excess over the substrate.

    • Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst complex to the reaction mixture to a final concentration of 1 mM copper.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents.

Protocol 3: Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
  • Principle: The benzyl ether group can be selectively cleaved to reveal a terminal hydroxyl group using catalytic hydrogenation. This method is exceptionally mild and specific, leaving other sensitive functional groups intact.

  • Materials: this compound conjugate, Palladium on carbon (Pd/C, 10% w/w), hydrogen gas (H₂), solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Procedure:

    • Dissolve the this compound-containing molecule in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

    • Carefully add Pd/C catalyst (typically 5-10 mol% of the substrate).

    • Seal the flask and purge the system with an inert gas (e.g., Argon or Nitrogen).

    • Introduce hydrogen gas via a balloon or a controlled inlet and maintain a positive pressure.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-16 hours.

    • Upon completion, carefully purge the system again with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Note: This procedure will also reduce the azide group to a primary amine. If selective benzyl deprotection is needed without affecting the azide, alternative methods would be required.

Experimental Workflow Visualization

The following diagram illustrates a typical bioconjugation workflow using this compound to link a payload (e.g., a fluorescent dye) to an alkyne-modified protein of interest (POI).

G cluster_start Reactants cluster_reagents Click Chemistry Reagents cluster_process Process cluster_end Product POI Protein of Interest (Alkyne-Modified) Conjugation CuAAC Reaction (Click Chemistry) POI->Conjugation Linker This compound Linker->Conjugation Catalyst CuSO4 / THPTA Catalyst->Conjugation Reducer Sodium Ascorbate Reducer->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_Product Protein-PEG4-Payload Conjugate Purification->Final_Product

References

Benzyl-PEG4-Azide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Benzyl-PEG4-Azide, a versatile bifunctional linker molecule increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Molecular Information

Benzyl-PEG4-Azide is a chemical compound featuring a benzyl group at one end of a tetraethylene glycol (PEG4) chain, and an azide group at the other. This structure makes it a valuable tool in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Below is a summary of its key quantitative data:

PropertyValueReference
Molecular Weight 309.37 g/mol [1][2]
Molecular Formula C15H23N3O4[1][2]
CAS Number 86770-71-0[1]

Applications in Research and Drug Development

Benzyl-PEG4-Azide serves as a flexible linker in various bioconjugation applications. Its primary utility is in "click chemistry," a set of rapid, selective, and high-yield chemical reactions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the covalent linkage of molecules functionalized with alkynes.

A significant application of Benzyl-PEG4-Azide is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 linker in Benzyl-PEG4-Azide provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand.

Experimental Protocols

Synthesis of Benzyl Azide from Benzyl Bromide

This protocol outlines the synthesis of the core benzyl azide moiety.

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Brine

  • Sodium sulfate

Procedure:

  • Dissolve benzyl bromide (1.0 equivalent) in DMSO.

  • Add solid sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture overnight at ambient temperature.

  • Slowly add water to the reaction mixture (Note: this can be an exothermic reaction).

  • Extract the product into diethyl ether (3 volumes).

  • Combine the organic layers and wash with brine (2 volumes).

  • Dry the organic layer over sodium sulfate.

  • Remove the solvent under reduced pressure to yield benzyl azide as a clear oil.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule, such as Benzyl-PEG4-Azide, to an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., Benzyl-PEG4-Azide)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Dissolve the alkyne-containing molecule and the azide-containing molecule in the chosen solvent.

  • In a separate tube, prepare the copper catalyst solution. For aqueous reactions, pre-complex CuSO₄ with the THPTA ligand. For organic solvents, TBTA can be used.

  • Add the copper-ligand complex to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature. Reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Upon completion, the product can be purified by appropriate chromatographic methods.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for biological applications where the cytotoxicity of copper is a concern.

Materials:

  • Azide-functionalized molecule (e.g., Benzyl-PEG4-Azide)

  • Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN moieties)

  • Biologically compatible buffer (e.g., Phosphate-buffered saline, PBS)

Procedure:

  • Dissolve the strained alkyne-functionalized biomolecule in the appropriate buffer.

  • Add the azide-functionalized molecule to the solution.

  • The reaction proceeds without the need for a catalyst. Allow the reaction to incubate at room temperature.

  • Monitor the reaction progress using suitable analytical methods.

  • The resulting conjugate can be purified as needed.

Visualizing Molecular Interactions and Workflows

To further elucidate the role of Benzyl-PEG4-Azide in modern drug development, the following diagrams illustrate key concepts and experimental workflows.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker (Benzyl-PEG4-Azide) Linker (Benzyl-PEG4-Azide) Target Ligand->Linker (Benzyl-PEG4-Azide) Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds Linker (Benzyl-PEG4-Azide)->E3 Ligase Ligand Proteasome Proteasome Target Protein->Proteasome Degraded by Ubiquitin Ubiquitin E3 Ubiquitin Ligase->Ubiquitin Recruits Ubiquitin->Target Protein Tags for Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Benzyl-PEG4-Azide Benzyl-PEG4-Azide Reaction Mixture Reaction Mixture Benzyl-PEG4-Azide->Reaction Mixture Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Reaction Mixture CuSO4 CuSO4 CuSO4->Reaction Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction Mixture Ligand (TBTA/THPTA) Ligand (TBTA/THPTA) Ligand (TBTA/THPTA)->Reaction Mixture Purification Purification Reaction Mixture->Purification Incubate Final Conjugate Final Conjugate Purification->Final Conjugate Isolate

Caption: Experimental workflow for CuAAC "click chemistry".

References

Safety and handling of Benzyl-PEG4-Azido.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Benzyl-PEG4-Azido

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for this compound (CAS No. 86770-71-0) was not publicly available at the time of writing. The information herein is compiled from data on structurally related compounds and general safety principles for handling organic azides. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough, site-specific risk assessment.

Introduction

This compound is a polyethylene glycol (PEG)-based linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a benzyl group, a tetraethylene glycol spacer, and a terminal azide moiety. The azide group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), enabling the conjugation of molecules.[1] While the PEG chain generally imparts favorable solubility and pharmacokinetic properties, the presence of the azide group necessitates careful consideration of its handling and safety.

Hazard Identification and Classification

A definitive hazard classification for this compound is not available. However, based on data for similar azide-containing PEG compounds, it is not expected to be classified as hazardous under normal laboratory conditions. It is crucial to note that while many organic azides are stable, some can be sensitive to heat, shock, or friction, potentially leading to decomposition. The risk is generally lower for molecules with a high molecular weight and a high ratio of carbon atoms to nitrogen atoms.

General Precautions:

  • To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Do not handle until all safety precautions have been read and understood.

Physical and Chemical Properties

A comprehensive, experimentally determined set of physical and chemical properties for this compound is not fully documented in publicly accessible literature. The table below summarizes available and extrapolated data.

PropertyDataSource
CAS Number 86770-71-0
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
Appearance Solid or viscous liquid
Solubility Soluble in DMSO and other organic solvents

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and prevent electrostatic discharge.

  • Keep away from heat, sparks, open flames, and other ignition sources.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended long-term storage is at -20°C for up to 2 years in powder form.

  • For solutions in DMSO, storage recommendations are 2 weeks at 4°C or 6 months at -80°C.

  • Protect from moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

  • Ensure adequate ventilation and evacuate personnel to a safe area.

  • Wear appropriate PPE during cleanup.

  • Avoid dust formation.

  • Mechanically take up spilled material and place it in a suitable, closed container for disposal.

  • Prevent the material from entering drains or the environment.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Experimental Protocols

While specific protocols for the safety and handling of this compound are not published, the following general procedures for handling similar PEG-azide reagents can be adapted.

Protocol 1: General Handling and Use in a Reaction

  • Preparation: Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation upon opening.

  • Weighing: Weigh the required amount of the compound in a chemical fume hood. If it is a solid, handle it gently to avoid creating dust.

  • Dissolution: Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO, DMF).

  • Reaction Setup: Add the solution to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

  • Work-up and Purification: After the reaction is complete, quench the reaction appropriately and follow standard procedures for work-up and purification, being mindful of the potential for residual azide.

  • Waste Disposal: Dispose of all waste containing the azide compound according to institutional and local regulations for chemical waste.

Visualization of Safety and Handling Workflows

Hazard Identification Summary

cluster_Hazard Hazard Identification Benzyl_PEG4_Azido This compound Physical_Hazards Physical Hazards (Potential for decomposition, heat sensitivity - Caution advised) Benzyl_PEG4_Azido->Physical_Hazards Health_Hazards Health Hazards (Avoid contact with skin/eyes, avoid inhalation - Good hygiene required) Benzyl_PEG4_Azido->Health_Hazards Environmental_Hazards Environmental Hazards (Prevent entry into drains/ environment) Benzyl_PEG4_Azido->Environmental_Hazards

Caption: A summary of potential hazards associated with this compound.

Personal Protective Equipment (PPE) Workflow

Start Handling this compound Lab_Coat Wear a Lab Coat Start->Lab_Coat Gloves Wear Chemical-Resistant Gloves (Nitrile) Lab_Coat->Gloves Eye_Protection Wear Safety Goggles with Side Shields Gloves->Eye_Protection Fume_Hood Work in a Chemical Fume Hood Eye_Protection->Fume_Hood Proceed Proceed with Experiment Fume_Hood->Proceed

Caption: Required personal protective equipment for handling this compound.

Spill Response Workflow

Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Collect Collect Material into a Sealed Container Contain->Collect Dispose Dispose of as Chemical Waste Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: A general workflow for responding to a spill of this compound.

References

Benzyl-PEG4-Azido: A Technical Guide to a Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl-PEG4-Azido, a heterobifunctional linker that has become an important tool in the fields of chemical biology and drug development. Its unique structure, combining a benzyl group, a tetraethylene glycol (PEG4) spacer, and a terminal azide, offers a versatile platform for the synthesis of complex biomolecular conjugates. This document details the discovery and development of this compound, its synthesis, and its primary applications, with a particular focus on its role in the formation of Proteolysis Targeting Chimeras (PROTACs). Quantitative data on its reactivity in click chemistry is summarized, and detailed experimental protocols for its use are provided. Furthermore, key signaling pathways and experimental workflows involving this compound are visualized using the DOT language to facilitate a deeper understanding of its practical applications.

Introduction: The Advent of a Versatile Linker

The development of this compound is rooted in the broader advancements in bioconjugation techniques, particularly the rise of "click chemistry". The need for stable, efficient, and biocompatible methods to link different molecular entities, such as small molecule drugs, imaging agents, and biomolecules, drove the synthesis of novel linker molecules. Polyethylene glycol (PEG) linkers, in particular, have been widely adopted due to their ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1][2]

The incorporation of a terminal azide group allows for highly specific and efficient ligation to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The benzyl group at the other end of the linker can serve as a stable anchor or a protecting group. This compound, with its defined PEG4 length, offers a precise spacer arm to connect different functionalities, a critical feature in applications like PROTACs where the distance between the two ends of the linker is crucial for biological activity.[5]

Synthesis and Characterization

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is based on well-established chemical principles for the preparation of azide-terminated PEG derivatives. The general approach involves the modification of a commercially available Benzyl-PEG4-alcohol.

A plausible synthetic route involves a two-step process:

  • Activation of the Terminal Hydroxyl Group: The terminal alcohol of Benzyl-PEG4-alcohol is converted into a good leaving group, typically by tosylation or mesylation.

  • Nucleophilic Substitution with Azide: The activated alcohol is then displaced by an azide ion (e.g., from sodium azide) to yield the final this compound product.

The successful synthesis and purity of the compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 86770-71-0
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform

Core Applications in Bioconjugation: Click Chemistry

This compound is a key reagent in click chemistry, a set of biocompatible reactions known for their high yields and specificity. It participates in two main types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage between the azide and a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with the azide to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Table 2: Quantitative Data on Benzyl Azide Click Reactions

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
CuAACPhenylacetyleneHigh (Quantitative conversion in minutes)0.5 mol% [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2, 298 K
SPAACDBCO~0.1 - 1.0Room Temperature

Data compiled from references.

Application Showcase: PROTAC Development

A major application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy, as its length and composition determine the proper orientation of the target protein and the E3 ligase for efficient ubiquitination.

The this compound linker can be used to connect a ligand for the target protein to a ligand for an E3 ligase (e.g., derivatives of thalidomide or VHL ligands). The azide functionality allows for the convenient attachment of one of the ligands via click chemistry.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC molecule.

PROTAC_Mechanism cluster_binding 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Ub_Protein Polyubiquitinated Target Protein Ternary_Complex->Ub_Protein PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its application in a CuAAC reaction. These should be adapted and optimized for specific experimental conditions.

Synthesis of this compound from Benzyl-PEG4-alcohol

Materials:

  • Benzyl-PEG4-alcohol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Tosylation/Mesylation of Benzyl-PEG4-alcohol:

    • Dissolve Benzyl-PEG4-alcohol (1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) or pyridine.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) portion-wise.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated/mesylated intermediate.

  • Azidation:

    • Dissolve the crude intermediate in anhydrous DMF.

    • Add sodium azide (3 eq).

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-BuOH/H2O or DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the chosen solvent system.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

  • Prepare an aqueous solution of CuSO4·5H2O (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. A color change to yellow/orange is often observed.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final triazole product by flash column chromatography or preparative HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound via a CuAAC reaction.

PROTAC_Synthesis_Workflow Warhead_Alkyne Target Protein Ligand (with Alkyne) CuAAC CuAAC Reaction Warhead_Alkyne->CuAAC Benzyl_PEG4_Azido This compound Amide_Coupling Amide Coupling Benzyl_PEG4_Azido->Amide_Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Amide_Coupling Intermediate E3 Ligand-Linker (Azide) Amide_Coupling->Intermediate Intermediate->CuAAC PROTAC_Product Final PROTAC Molecule CuAAC->PROTAC_Product Purification Purification (e.g., HPLC) PROTAC_Product->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: A modular workflow for PROTAC synthesis using this compound, often involving an initial amide coupling followed by a final CuAAC reaction.

Conclusion

This compound has established itself as a valuable and versatile tool for researchers in the life sciences. Its well-defined structure, featuring a PEG4 spacer for enhanced solubility and a terminal azide for efficient click chemistry, makes it an ideal linker for a variety of applications. Its prominent role in the development of PROTACs highlights its importance in the design of next-generation therapeutics. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals working at the interface of chemistry, biology, and medicine.

References

Methodological & Application

Step-by-Step Guide to Using Benzyl-PEG4-Azido in CuAAC Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for bioconjugation and drug discovery. Its high efficiency, selectivity, and biocompatibility make it ideal for the precise assembly of complex molecular architectures. Benzyl-PEG4-Azido is a versatile reagent that combines the reactivity of an azide group with the beneficial properties of a polyethylene glycol (PEG) linker. The benzyl group provides a stable handle, while the tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the resulting conjugate.

This document provides a detailed guide for utilizing this compound in CuAAC reactions, with a focus on applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Properties of this compound

This compound is a bifunctional molecule featuring a terminal azide group ready for CuAAC reactions. The PEG4 linker is a hydrophilic chain that can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.

Key Features:

  • Azide Functionality: Enables highly specific and efficient conjugation to terminal alkynes via CuAAC.

  • PEG4 Spacer: A hydrophilic linker that enhances solubility in aqueous media and provides flexibility.[1]

  • Benzyl Group: A stable aromatic moiety suitable for a variety of molecular constructs.

Data Presentation: Quantitative Insights into CuAAC Reactions

The efficiency of CuAAC reactions is influenced by several factors, including the choice of catalyst, ligand, solvent, temperature, and the nature of the reactants. While specific kinetic data for this compound is not extensively published, the following tables provide representative data for CuAAC reactions involving benzyl azide and related compounds, offering a basis for experimental design.

Table 1: Representative Yields of CuAAC Reactions with Benzyl Azide Derivatives

Alkyne PartnerCopper SourceLigandSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneCuSO₄/Sodium AscorbateTris(triazolyl)PEGWater30-352097[2]
PhenylacetyleneCuINoneCyrene™301296[3]
Propargyl AmineCu NanocatalystNoneNot SpecifiedRoom Temp< 1High[4]
Peptide-AlkyneCuSO₄/Sodium AscorbateNoneDMFRoom Temp1>95[5]

Table 2: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

Reaction TypeAzideCyclooctyneRate Constant (M⁻¹s⁻¹)Reference
CuAACBenzyl AzideTerminal Alkyne~1
SPAACBenzyl AzideBicyclo[6.1.0]nonyne (BCN)0.15
SPAACBenzyl AzideDibenzocyclooctyne (DBCO)0.3 - 1.22

Note: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click chemistry variant.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the CuAAC reaction between this compound and an alkyne-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., DMSO, DMF, water, or a mixture)

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a stock solution of the ligand (THPTA for aqueous reactions, TBTA for organic solvents) (e.g., 50 mM).

    • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Reaction Setup:

    • In the reaction vessel, combine the this compound and the alkyne-functionalized molecule. A 1:1 to 1:1.5 molar ratio of azide to alkyne is common.

    • Add the appropriate solvent to achieve the desired reaction concentration.

  • Catalyst Preparation:

    • In a separate tube, premix the CuSO₄ and ligand solutions. For aqueous reactions, a 1:5 molar ratio of CuSO₄ to THPTA is often used. Let the mixture stand for a few minutes.

  • Reaction Initiation:

    • Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature or with gentle heating (e.g., 30-50°C) for 1 to 24 hours.

    • The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • Upon completion, the reaction mixture can be purified to isolate the desired triazole product. Common purification methods for PEGylated molecules include:

      • Size-Exclusion Chromatography (SEC): To remove unreacted small molecules.

      • Reverse-Phase HPLC (RP-HPLC): For purification of small molecule conjugates.

      • Dialysis or Gel Filtration: For purification of larger bioconjugates like proteins.

Application Spotlight: Synthesis of PROTACs using this compound

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound is an excellent building block for constructing these linkers via CuAAC.

PROTAC Signaling Pathway

The following diagram illustrates the mechanism of action of a PROTAC, leading to the targeted degradation of a protein.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The following workflow outlines the synthesis of a PROTAC using this compound and an alkyne-functionalized E3 ligase ligand.

PROTAC_Synthesis_Workflow Workflow for PROTAC Synthesis via CuAAC Start Start POI_Ligand POI-binding Ligand with this compound Start->POI_Ligand E3_Ligand E3 Ligase Ligand with Terminal Alkyne Start->E3_Ligand CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) POI_Ligand->CuAAC E3_Ligand->CuAAC Crude_PROTAC Crude PROTAC Mixture CuAAC->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Purified PROTAC Purification->Pure_PROTAC Analysis Characterization (LC-MS, NMR) Pure_PROTAC->Analysis Final_Product Final PROTAC Analysis->Final_Product

Caption: Workflow for PROTAC synthesis using CuAAC.

Conclusion

This compound is a valuable and versatile reagent for the construction of bioconjugates and complex drug molecules through CuAAC reactions. Its properties facilitate the creation of molecules with enhanced solubility and optimized pharmacokinetic profiles, making it particularly well-suited for applications in drug development, such as the synthesis of PROTACs. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their experimental designs. As with any chemical reaction, optimization of conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols: Benzyl-PEG4-Azido in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioorthogonal chemistry, enabling the covalent linkage of molecules in complex biological environments without the need for cytotoxic copper catalysts. This reaction is driven by the high ring strain of cyclooctyne derivatives, which readily undergo a [3+2] cycloaddition with azide-functionalized molecules to form a stable triazole linkage.[1] The reaction's high selectivity and ability to proceed at physiological conditions make it ideal for applications in living systems.[]

Benzyl-PEG4-Azido is a heterobifunctional linker that incorporates an azide group for participation in SPAAC reactions. The molecule features a benzyl group and a tetra-polyethylene glycol (PEG4) spacer. The PEG spacer enhances aqueous solubility and can reduce non-specific binding, making it a valuable component in bioconjugation strategies. This reagent is frequently used in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Key Applications

The bioorthogonal nature of the SPAAC reaction makes this compound suitable for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): SPAAC is a key method for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. Using a linker like this compound allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADC constructs.

  • PROTAC Development: this compound serves as a PEG-based linker for connecting a target protein ligand to an E3 ubiquitin ligase ligand in the synthesis of PROTACs. PROTACs utilize the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

  • Biomolecule Labeling: The reaction is widely used to label proteins, lipids, and nucleic acids in living cells and tissues for visualization and tracking studies without disrupting biological processes.

  • Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

  • Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

Quantitative Data: Reaction Kinetics

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The following tables summarize representative second-order rate constants for the reaction of benzyl azide (as a proxy for this compound) with various commonly used strained alkynes.

Table 1: SPAAC Second-Order Rate Constants with Benzyl Azide

Cyclooctyne Reactant Abbreviation Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Solvent/Conditions
Bicyclo[6.1.0]nonyne BCN 0.15 Not specified
Dibenzocyclooctyne DBCO Varies by derivative Aqueous or organic
Biarylazacyclooctynone BARAC > 0.8 (High) Not specified

| Difluorinated Cyclooctyne | DIFO | 0.08 | Not specified |

Note: The kinetic data presented are for benzyl azide and are expected to be comparable for this compound, as the core reactive azide moiety is the same. Reaction rates can be influenced by factors such as solvent, temperature, and pH.

Visualization of Workflows and Mechanisms

SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product azide Benzyl-PEG4-Azide ts [3+2] Cycloaddition azide->ts + alkyne Strained Alkyne (e.g., DBCO, BCN) alkyne->ts product Stable Triazole Linkage (Bioconjugate) ts->product Ring Strain Release

Caption: Core mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

General Workflow for SPAAC Bioconjugation

SPAAC_Workflow cluster_prep prep 1. Reagent Preparation dissolve_azide Dissolve this compound in compatible solvent (e.g., DMSO) dissolve_alkyne Prepare strained alkyne- functionalized biomolecule in biocompatible buffer (e.g., PBS) mix Mix azide and alkyne solutions dissolve_azide->mix dissolve_alkyne->mix reaction 2. SPAAC Reaction incubate Incubate at RT (2-4h) or 4°C (overnight) mix->incubate monitor Monitor reaction progress (SDS-PAGE, LC-MS, HPLC) incubate->monitor analysis 3. Monitoring & Purification purify Purify conjugate via SEC, dialysis, or chromatography monitor->purify characterize Characterize and store the final bioconjugate purify->characterize final_product 4. Final Product characterize->final_product ADC_Synthesis_Workflow start_ab Monoclonal Antibody (mAb) step1 Step 1: Antibody Modification (if necessary) Introduce Azide or Alkyne start_ab->step1 e.g., NHS-Azide chemistry start_drug Cytotoxic Drug with Alkyne Handle step2 Step 2: SPAAC Conjugation start_drug->step2 linker This compound linker_node linker->linker_node step1->step2 Azide-functionalized mAb step3 Step 3: Purification & Analysis step2->step3 Crude ADC product Purified Antibody-Drug Conjugate (ADC) step3->product e.g., HIC, SEC linker_node->step2

References

Application Notes: Synthesis and Application of PROTACs Utilizing a Benzyl-PEG4-Azido Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins implicated in various diseases. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide synthetic versatility for optimizing linker length.[1][2] This application note provides a detailed protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, utilizing a Benzyl-PEG4-Azido linker. This linker facilitates the final coupling of the target-binding ligand and the E3 ligase ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction, a highly efficient and bioorthogonal ligation strategy.[3]

Signaling Pathway and Mechanism of Action

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating the transcription of key oncogenes, most notably c-Myc.[1][4] The targeted degradation of BRD4 by a PROTAC disrupts this signaling cascade, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation and survival.

The mechanism of action for a BRD4-targeting PROTAC involves the formation of a ternary complex with BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BRD4 proteins.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc c-Myc Transcription BRD4->cMyc Promotes CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Poly_Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Amino Acids) Proteasome->Degraded_BRD4 Degradation Proliferation Cancer Cell Proliferation cMyc->Proliferation Drives

Caption: Mechanism of BRD4 degradation by a PROTAC.

Experimental Workflow

The synthesis of a BRD4-targeting PROTAC using a this compound linker follows a modular and convergent strategy. This involves the separate synthesis or acquisition of an alkyne-functionalized BRD4 ligand (e.g., a derivative of JQ1) and an E3 ligase ligand (e.g., pomalidomide), followed by the crucial click chemistry reaction with the this compound linker. The final product is then purified and characterized, and its biological activity is assessed through a series of in vitro assays.

PROTAC_Experimental_Workflow cluster_workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Component Synthesis cluster_assembly PROTAC Assembly cluster_validation Product Validation and Testing start Start synthesis_poi Synthesis of Alkyne-functionalized BRD4 Ligand (JQ1-alkyne) start->synthesis_poi synthesis_e3 Synthesis of E3 Ligase Ligand (Pomalidomide) start->synthesis_e3 click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis_poi->click_reaction linker This compound Linker linker->click_reaction purification Purification by Preparative HPLC click_reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization biological_assays Biological Evaluation characterization->biological_assays end End biological_assays->end

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Quantitative Data Summary

The following tables summarize representative quantitative data for BRD4-targeting PROTACs synthesized using PEG linkers. While specific data for the this compound linker may vary, these values provide a general benchmark for expected outcomes.

Table 1: Synthesis Yields and Purity

PROTAC ComponentReaction StepTypical Yield (%)Purity (%)
JQ1-alkyneAmide coupling70-85>95
Pomalidomide-linkerAmide coupling65-80>95
Final PROTACCuAAC Click Reaction55-90>99 (after HPLC)

Table 2: Biological Activity of BRD4-targeting PROTACs with PEG Linkers

PROTACTargetE3 LigaseLinker LengthIC50 (nM)DC50 (nM)Dmax (%)Cell Line
PROTAC 1BRD4CRBNPEG<1000<1>90Burkitt's Lymphoma
dBET1BRD4CRBNPEG-0.4892.26HEK293
Compound 21BRD4CRBNPEG810--THP-1
PROTAC 20BRD2/3/4VHLPEG<1->90-
PROTAC 17BRD4VHLPEG-<1000>90-

Note: IC50 (half-maximal inhibitory concentration) measures the potency of a compound in inhibiting a specific biological or biochemical function. DC50 (half-maximal degradation concentration) is the concentration of a PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Functionalized JQ1 (JQ1-alkyne)

This protocol describes the functionalization of the JQ1 carboxylic acid derivative with an alkyne handle for subsequent click chemistry.

Materials:

  • (+)-JQ1-carboxylic acid

  • Propargylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add propargylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield JQ1-alkyne.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol details the final copper-catalyzed click chemistry reaction to assemble the PROTAC.

Materials:

  • JQ1-alkyne (from Protocol 1) (1.0 eq)

  • This compound linker (1.0 eq)

  • Pomalidomide (or other CRBN/VHL ligand)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve JQ1-alkyne and this compound linker in the chosen solvent system in a reaction vial.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.

Protocol 3: Characterization of the Final PROTAC

A. LC-MS Analysis:

  • Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system.

  • Run a suitable gradient elution to separate the compound from any impurities.

  • Confirm the identity of the PROTAC by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.

  • Assess the purity of the sample by integrating the peak area of the PROTAC relative to any impurity peaks in the chromatogram.

B. NMR Spectroscopy:

  • Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire 1H and 13C NMR spectra to confirm the chemical structure of the final PROTAC molecule.

Protocol 4: In Vitro Evaluation of BRD4 Degradation

This protocol describes a Western blot-based assay to quantify the degradation of BRD4 in cultured cells.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MV4-11, HeLa)

  • Complete cell culture medium

  • The synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • PBS (Phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amount for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for BRD4 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Conclusion

The use of a this compound linker provides a versatile and efficient method for the synthesis of PROTACs. The protocols and data presented in this application note offer a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel protein degraders. The modular nature of this synthetic approach allows for the rapid generation of PROTAC libraries with varying linkers, target-binding moieties, and E3 ligase ligands, facilitating the optimization of degradation potency and selectivity.

References

Application Notes and Protocols for Bioconjugation using Benzyl-PEG4-Azido

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of bioconjugation techniques utilizing Benzyl-PEG4-Azido, a versatile reagent for covalently linking molecules to biomolecules. This document offers insights into the primary applications, experimental protocols, and quantitative data to guide researchers in designing and executing successful bioconjugation strategies.

Introduction to this compound in Bioconjugation

This compound is a chemical tool that incorporates a benzyl group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal azide moiety. This unique structure provides several advantages in bioconjugation:

  • Biocompatibility: The PEG4 spacer enhances water solubility and can reduce non-specific binding of the resulting conjugate.[1]

  • Bioorthogonal Reactivity: The azide group is highly selective and stable under many biological conditions, allowing for specific reactions with complementary functional groups in complex biological mixtures.[2]

  • Versatility: It can be employed in various "click chemistry" reactions, most notably Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation, for the precise modification of biomolecules.[3][4]

The primary applications of this compound include the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and PROTACs (Proteolysis Targeting Chimeras), where it serves as a flexible linker to connect a targeting moiety to a payload.[3]

Key Bioconjugation Techniques

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. This method is highly biocompatible and ideal for in vivo applications due to the absence of a cytotoxic copper catalyst.

General Workflow for SPAAC:

SPAAC_Workflow cluster_step1 Step 1: Biomolecule Functionalization cluster_step2 Step 2: Click Reaction cluster_step3 Step 3: Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) FunctionalizedBiomolecule Alkyne-Functionalized Biomolecule Biomolecule->FunctionalizedBiomolecule Conjugation StrainedAlkyne Strained Alkyne Reagent (e.g., DBCO-NHS ester) StrainedAlkyne->FunctionalizedBiomolecule Bioconjugate Bioconjugate FunctionalizedBiomolecule->Bioconjugate SPAAC Reaction BenzylPEG4Azido This compound BenzylPEG4Azido->Bioconjugate Purification Purification (e.g., SEC) Bioconjugate->Purification Analysis Analysis (e.g., SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for biomolecule conjugation using SPAAC with this compound.

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine. A "traceless" version of this reaction is particularly useful in peptide and protein chemistry as it does not leave behind any atoms from the phosphine reagent at the ligation site.

General Workflow for Traceless Staudinger Ligation:

Staudinger_Ligation_Workflow cluster_step1 Step 1: Fragment Synthesis cluster_step2 Step 2: Ligation Reaction cluster_step3 Step 3: Purification & Analysis Peptide1 Peptide 1 with C-terminal Phosphinothioester Ligation Ligation Reaction Peptide1->Ligation Peptide2 Peptide 2 with N-terminal α-Azido Acid (using this compound precursor) Peptide2->Ligation LigatedPeptide Ligated Peptide Ligation->LigatedPeptide Purification Purification (RP-HPLC) LigatedPeptide->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

References

Benzyl-PEG4-Azido: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Benzyl-PEG4-Azido is a versatile heterobifunctional linker predominantly utilized in the field of targeted drug discovery. Its unique structure, featuring a benzyl-protected hydroxyl group, a tetraethylene glycol (PEG4) spacer, and a terminal azide moiety, makes it an invaluable tool for the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, mitigating aggregation and improving in vivo behavior. The terminal azide group is a key functional handle for "click chemistry," a set of highly efficient and bioorthogonal reactions. Specifically, the azide can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the stable and specific ligation of molecules containing a corresponding alkyne or strained cyclooctyne group.[1] The benzyl group serves as a protecting group for a terminal hydroxyl, which can be deprotected for further functionalization, adding to the linker's versatility.

Key Applications in Drug Discovery:
  • PROTAC Synthesis: this compound is extensively used as a linker to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand.[1] The modular nature of click chemistry allows for the rapid and efficient assembly of PROTAC libraries with varying linker lengths and attachment points to explore structure-activity relationships (SAR) and optimize target protein degradation.[2][3]

  • Antibody-Drug Conjugate (ADC) Development: In ADC construction, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The azide functionality enables precise and stable conjugation to an alkyne-modified antibody or drug, contributing to the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4]

  • Bioconjugation and Molecular Probes: The click-reactive azide handle allows for the straightforward labeling of biomolecules, such as proteins and peptides, with probes for imaging, diagnostics, or mechanistic studies.

Quantitative Data Summary

While specific quantitative data for PROTACs or ADCs synthesized using precisely this compound is not extensively available in peer-reviewed literature, the following table summarizes typical parameters evaluated during the development of such targeted therapies. The values provided are representative examples based on studies of similar PEG-containing PROTACs and ADCs.

ParameterTypical Value RangeSignificance in Drug Discovery
PROTACs
DC₅₀ (Concentration for 50% degradation)1 nM - 10 µMMeasures the potency of the PROTAC in degrading the target protein.
Dₘₐₓ (Maximum degradation)> 80%Indicates the efficacy of the PROTAC in removing the target protein.
Ternary Complex Kᴅ10 nM - 500 nMRepresents the binding affinity of the PROTAC to the target protein and E3 ligase simultaneously.
Cellular Permeability (Caco-2)< 1 x 10⁻⁶ cm/sAssesses the ability of the PROTAC to cross cell membranes.
ADCs
Drug-to-Antibody Ratio (DAR)2 - 8Defines the average number of drug molecules conjugated to each antibody, impacting efficacy and toxicity.
In vitro Cytotoxicity (IC₅₀)0.1 nM - 100 nMMeasures the potency of the ADC in killing target cancer cells.
Plasma Stability (% intact ADC after 7 days)> 90%Indicates the stability of the ADC in circulation, crucial for maintaining its therapeutic window.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol describes the final step in a PROTAC synthesis, where an alkyne-functionalized warhead is coupled to an azide-containing E3 ligase ligand-linker conjugate (synthesized using this compound).

Materials:

  • Alkyne-functionalized warhead (1.0 eq)

  • Azide-functionalized E3 ligase ligand-linker (e.g., Pomalidomide-PEG4-Azide) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

  • Solvent: Degassed mixture of tert-butanol and water (1:1) or DMF

  • Nitrogen or Argon gas

Procedure:

  • In a clean, dry reaction vial, dissolve the alkyne-functionalized warhead and the azide-functionalized E3 ligase ligand-linker in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a solution of CuSO₄·5H₂O and THPTA in water.

  • Bubble nitrogen or argon gas through the reaction mixture for 10-15 minutes to remove dissolved oxygen.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/THPTA solution.

  • Seal the vial and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC using flash column chromatography or preparative HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate Synthesis

This protocol outlines the copper-free conjugation of an azide-functionalized cytotoxic drug (prepared using a linker derived from this compound) to a strained cyclooctyne-modified antibody.

Materials:

  • Dibenzocyclooctyne (DBCO)-functionalized monoclonal antibody (1.0 eq) in phosphate-buffered saline (PBS), pH 7.4.

  • Azide-functionalized cytotoxic drug (e.g., MMAE-PEG4-Azide) (5-10 eq) in DMSO.

  • PBS, pH 7.4

  • Amicon Ultra centrifugal filter units (or similar for buffer exchange)

Procedure:

  • To the solution of the DBCO-functionalized antibody in PBS, add the desired molar excess of the azide-functionalized cytotoxic drug dissolved in a minimal amount of DMSO. The final concentration of DMSO should typically be below 10% (v/v).

  • Gently mix the reaction and incubate at 4°C or room temperature for 4-24 hours. The optimal temperature and time should be determined empirically.

  • Monitor the conjugation progress using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, remove the excess unconjugated drug and DMSO by buffer exchange using a centrifugal filter unit or size-exclusion chromatography (SEC).

  • Wash the ADC with PBS, pH 7.4, multiple times according to the buffer exchange device protocol.

  • Determine the final protein concentration (e.g., by measuring absorbance at 280 nm) and DAR.

  • Store the purified ADC at 4°C or as recommended for the specific antibody.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow via Click Chemistry

PROTAC_Synthesis cluster_synthesis Modular PROTAC Synthesis Warhead Warhead-Alkyne PROTAC Final PROTAC Warhead->PROTAC E3_Ligand E3 Ligase Ligand E3_Linker E3 Ligand-PEG4-Azide E3_Ligand->E3_Linker Linker This compound Linker->E3_Linker E3_Linker->PROTAC CuAAC or SPAAC Click Chemistry

Caption: Modular synthesis of a PROTAC using this compound and click chemistry.

Antibody-Drug Conjugate (ADC) Structure

ADC_Structure cluster_adc Antibody-Drug Conjugate Antibody Monoclonal Antibody Linker Linker (from this compound) Antibody->Linker Drug Cytotoxic Payload Linker->Drug

References

Application Notes and Protocols for Benzyl-PEG4-Azido in Bioconjugation with DBCO and BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Benzyl-PEG4-Azido in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) functional groups. This powerful, copper-free click chemistry is instrumental in the site-specific modification of biomolecules and the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal click chemistry reaction.[][2] It occurs between a strained cyclooctyne, such as DBCO or BCN, and an azide-functionalized molecule like this compound, without the need for a cytotoxic copper catalyst.[3] This makes it ideal for applications in complex biological systems, including live cells.[4][5] The reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH, forming a stable triazole linkage. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.

This compound is a versatile reagent featuring a benzyl-protected azide group and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The PEG spacer enhances solubility and reduces steric hindrance, making it a valuable tool for linking different molecular entities.

Key Applications:

  • Bioconjugation: Site-specific labeling of proteins, antibodies, nucleic acids, and other biomolecules.

  • Drug Development: Synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery.

  • PROTACs: this compound can be used as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

  • Live Cell Imaging: Fluorescent labeling of cellular components for visualization and tracking.

  • Material Science: Functionalization of surfaces and polymers.

Quantitative Data Summary

The efficiency of the SPAAC reaction is dependent on the intrinsic reactivity of the cyclooctyne. The second-order rate constants provide a quantitative measure for comparing the reaction kinetics of different cyclooctynes with azides.

Reactant 1Reactant 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
Benzyl Azide (Bn-N₃)DBCO0.24CH₃CN:H₂O = 3:1
Benzyl Azide (Bn-N₃)BCN0.07CH₃CN:H₂O = 3:1
Peptide with AzideDBCO-PEG0.34HBS buffer (pH 7.4), 25 °C

Data compiled from multiple sources. Note that reaction rates can be influenced by the specific azide, solvent, and temperature.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the SPAAC reaction mechanism and a general workflow for protein labeling.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Benzyl_PEG4_Azido Benzyl-PEG4-N₃ Triazole_Product Stable Triazole Linkage Benzyl_PEG4_Azido->Triazole_Product + Strained_Alkyne DBCO or BCN Strained_Alkyne->Triazole_Product Protein_Labeling_Workflow A 1. Prepare Biomolecule (e.g., Protein with DBCO/BCN) C 3. Mix Reactants (Biomolecule + this compound) A->C B 2. Prepare this compound Solution B->C D 4. Incubate (Room temperature or 4°C) C->D E 5. Purify Conjugate (e.g., SEC or IEX) D->E F 6. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) E->F

References

Application Notes and Protocols for Surface Modification of Biomolecules using Benzyl-PEG4-Azido

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG4-Azido is a versatile chemical tool for the surface modification of biomolecules. This reagent incorporates a benzyl group, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal azide group. The azide moiety is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[1] This allows for the precise and stable conjugation of this compound to biomolecules that have been functionalized with a corresponding alkyne group.

The PEG4 spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can minimize immunogenicity. The benzyl group can participate in various chemical reactions, although it is the azide functionality that is most commonly utilized for bioconjugation.

This document provides detailed application notes, experimental protocols, and quantitative data for the two primary click chemistry reactions used for biomolecule modification with this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that employs a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide, eliminating the need for a potentially cytotoxic metal catalyst and making it ideal for in vivo applications.[4][]

Key Applications

  • PEGylation of Proteins and Peptides: Introduction of PEG chains to improve pharmacokinetic properties, increase solubility, and reduce immunogenicity.

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.

  • Development of Diagnostic Probes: Attaching imaging agents (e.g., fluorophores, radioisotopes) to biomolecules for in vitro and in vivo tracking.

  • Immobilization of Biomolecules: Covalently attaching proteins, peptides, or nucleic acids to surfaces for applications such as biosensors and microarrays.

Data Presentation

The efficiency of biomolecule modification using this compound is dependent on the chosen click chemistry method and reaction conditions. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Reaction Kinetics of Benzyl Azide in Click Chemistry Reactions

Reaction TypeAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
CuAACTerminal Alkyne (e.g., Phenylacetylene)~1Aqueous buffer/Organic co-solvent
SPAACBicyclo[6.1.0]nonyne (BCN)0.15Aqueous buffer
SPAACDibenzocyclooctyne (DBCO)0.3 - 1.22Aqueous buffer, pH-dependent

Note: The kinetic data presented is for benzyl azide, which serves as a close structural analog for this compound. The PEG4 chain is not expected to significantly alter the azide reactivity.

Table 2: Typical Reaction Conditions and Yields for Biomolecule Conjugation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biomolecule Concentration 1 - 20 mg/mL1 - 10 mg/mL
This compound Concentration 1.5 - 5 equivalents (relative to alkyne-modified biomolecule)1.1 - 1.5 equivalents (relative to strained alkyne)
Copper(I) Source CuSO₄ with a reducing agent (e.g., sodium ascorbate)Not required
Ligand THPTA, TBTANot required
Reaction Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C) or 37 °C
Reaction Time 1 - 4 hours1 - 24 hours
Typical Conjugation Yield > 90%> 85%

Mandatory Visualizations

Experimental Workflow for Biomolecule Modification

G cluster_0 Preparation of Alkyne-Modified Biomolecule cluster_1 Click Chemistry Conjugation cluster_2 Purification and Analysis A Biomolecule (Protein, Peptide, etc.) B Introduction of Alkyne Group (e.g., via NHS-alkyne or metabolic labeling) A->B C Alkyne-Modified Biomolecule B->C Purified Alkyne-Biomolecule E Click Reaction (CuAAC or SPAAC) C->E D This compound D->E F Purification of Conjugate (e.g., SEC, Dialysis) E->F Crude Conjugate G Characterization (e.g., SDS-PAGE, Mass Spectrometry) F->G H Final Modified Biomolecule G->H Verified Biomolecule Conjugate

Caption: Workflow for the surface modification of a biomolecule with this compound.

Signaling Pathway Analogy: Targeted Drug Delivery

G cluster_0 ADC Construction cluster_1 Targeted Delivery and Action Antibody Antibody (with Alkyne) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker This compound Linker->ADC Conjugation Drug Cytotoxic Drug Drug->ADC TumorCell Tumor Cell (with Target Antigen) ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Logical relationship in targeted drug delivery using an ADC prepared with this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified protein (in a copper-free, amine-free buffer like PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Prepare Reagents:

    • Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a fresh 1 M solution of sodium ascorbate in water.

  • Prepare the Catalyst Premix:

    • In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 1 µL of 250 mM THPTA.

    • Vortex briefly and let it stand for 2-3 minutes at room temperature.

  • Reaction Setup:

    • To the solution of the alkyne-modified protein, add the desired molar excess of the this compound stock solution (typically 1.5-5 equivalents).

    • Add the catalyst premix to the reaction mixture. The final concentration of copper is typically 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will indicate successful conjugation.

  • Purification:

    • Remove the unreacted this compound and copper catalyst using SEC or dialysis.

  • Characterization:

    • Confirm the conjugation and assess the purity of the final product using SDS-PAGE and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-modified protein with this compound.

Materials:

  • DBCO-modified protein (in a suitable buffer like PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

Procedure:

  • Prepare Reagents:

    • Dissolve the DBCO-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • To the solution of the DBCO-modified protein, add a slight molar excess (typically 1.1-1.5 equivalents) of the this compound stock solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific DBCO reagent and the concentration of the reactants. The progress of the reaction can be monitored by SDS-PAGE.

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted this compound using SEC or dialysis.

  • Characterization:

    • Confirm the conjugation and assess the purity of the final product using SDS-PAGE and mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Yield (CuAAC) Inactive copper catalystEnsure the sodium ascorbate solution is freshly prepared. Use an inert atmosphere if possible.
Low reactivity of alkyneIncrease the reaction time or temperature (up to 37 °C).
Presence of chelating agents in the bufferPerform buffer exchange into a non-chelating buffer like HEPES or MES.
Low Conjugation Yield (SPAAC) Steric hindranceIncrease the reaction time or use a longer PEG-linker on either the biomolecule or the azide.
Low concentration of reactantsIncrease the concentration of the biomolecule and/or this compound.
Protein Precipitation High concentration of organic solvent (DMSO)Keep the volume of the this compound stock solution to a minimum (<5% of the total reaction volume).
Protein instability under reaction conditionsOptimize buffer pH and ionic strength.

Conclusion

This compound is a powerful and versatile reagent for the surface modification of biomolecules. Through the highly efficient and bioorthogonal click chemistry reactions, CuAAC and SPAAC, researchers can achieve precise and stable conjugation of a hydrophilic PEG spacer to proteins, peptides, and other biomolecules. The detailed protocols and data provided in this document serve as a comprehensive guide for the successful application of this compound in a wide range of research, diagnostic, and therapeutic development endeavors.

References

Application Notes and Protocols for Benzyl-PEG4-Azido Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving Benzyl-PEG4-Azido, a versatile PEG-based linker utilized in "click chemistry" for bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document outlines detailed protocols for the two primary types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed (CuAAC) and the strain-promoted (SPAAC) variants.

Introduction to this compound in Click Chemistry

This compound is a chemical reagent that features an azide (-N3) group attached to a benzyl group via a tetraethylene glycol (PEG4) spacer. This structure imparts hydrophilicity and a flexible linkage, which is advantageous in biological applications. The terminal azide group is a key functional group for click chemistry, a set of biocompatible, highly efficient, and specific reactions.[4][5] The most common applications for this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC: This reaction involves the cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species to form a stable 1,4-disubstituted triazole. CuAAC reactions are known for their high reaction rates and yields.

SPAAC: This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems and bioconjugation.

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific experimental requirements, such as the tolerance for a copper catalyst and the desired reaction kinetics. The following tables summarize key quantitative data for these reactions.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used
Alkyne Reactant Terminal or internal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Side Reactions Potential for oxidative homocoupling of alkynesCyclooctynes can be prone to side reactions if highly unstable

Table 2: Representative Reaction Conditions and Yields for Benzyl Azide Reactions

Reaction TypeAlkyne PartnerCatalyst/LigandSolventTemperature (°C)Reaction TimeYield (%)
CuAACPhenylacetyleneCuICyrene™3012 h96
CuAACPhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂ORoom Temp30 min - 48 h40 - >95
CuAACPhenylacetylenePEG-tris-trz-Cu(I)Water30-3520 h97
SPAACDBCO-functionalized moleculeNonePBS (pH 7.3), DMSO4 - 372 - 48 hGenerally high
SPAACBCN-functionalized moleculeNoneAqueous buffer or organic solventsRoom Temp~60 minHigh

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O mixture, DMSO)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent. If using aqueous buffers, ensure all components are soluble.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water.

  • Reaction Initiation: To the solution of the azide and alkyne, first add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Reaction Incubation: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR. Reactions are typically complete within 30 minutes to 48 hours.

  • Purification: Upon completion, the reaction mixture can be purified by an appropriate method, such as column chromatography, to isolate the desired triazole product.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free click chemistry reaction between this compound and a strained cyclooctyne.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. A typical molar ratio of the azide to the cyclooctyne is 1.5:1.

  • Reaction Incubation: Mix the reactant solutions and allow the reaction to proceed at a temperature ranging from 4°C to 37°C. The reaction is typically stirred for 2 to 48 hours.

  • Monitoring and Purification: The reaction progress can be monitored by observing the disappearance of the DBCO absorbance peak around 310 nm using UV-Vis spectroscopy. Once the reaction is complete, the conjugate can be purified using methods appropriate for the biomolecule of interest, such as dialysis or size-exclusion chromatography.

Protocol 3: Antibody Conjugation using Azido-PEG4-NHS Ester and a DBCO-labeled Molecule

This protocol describes a two-step process for antibody conjugation, first by introducing an azide group to the antibody using an NHS ester and then reacting it with a DBCO-labeled molecule via SPAAC.

Step 1: Antibody Azide Modification

  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 8.0-8.5).

  • NHS Ester Solution: Dissolve Azido-PEG4-NHS ester in anhydrous DMSO to make a 10 mM stock solution.

  • Labeling Reaction: Add a 10-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. Incubate for 60 minutes at room temperature.

  • Purification: Remove unreacted linker by dialysis or using a desalting column.

Step 2: SPAAC Reaction

  • DBCO-Molecule Preparation: Prepare the DBCO-functionalized molecule of interest (e.g., a fluorophore or drug) in a compatible solvent.

  • Conjugation: Mix the azide-modified antibody with a 2-4 fold molar excess of the DBCO-functionalized molecule.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the antibody conjugate to remove excess DBCO-reagent and any unconjugated molecules.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand-Linker Synthesis cluster_1 Step 2: PROTAC Assembly E3_Ligase_Ligand E3 Ligase Ligand (with alkyne) Ligand_Linker Ligand-Linker Conjugate E3_Ligase_Ligand->Ligand_Linker CuAAC or SPAAC Benzyl_PEG4_Azido This compound Benzyl_PEG4_Azido->Ligand_Linker Final_PROTAC Final PROTAC Molecule Ligand_Linker->Final_PROTAC Coupling Reaction POI_Ligand Protein of Interest (POI) Ligand (with functional group for coupling) POI_Ligand->Final_PROTAC

Caption: Workflow for the synthesis of a PROTAC molecule using this compound.

Antibody_Conjugation_Workflow Antibody Antibody Azide_Modified_Antibody Azide-Modified Antibody Antibody->Azide_Modified_Antibody NHS Ester Reaction Azido_PEG4_NHS Azido-PEG4-NHS Ester Azido_PEG4_NHS->Azide_Modified_Antibody Antibody_Drug_Conjugate Antibody-Drug Conjugate (ADC) Azide_Modified_Antibody->Antibody_Drug_Conjugate SPAAC Reaction DBCO_Molecule DBCO-functionalized Molecule (e.g., Drug, Fluorophore) DBCO_Molecule->Antibody_Drug_Conjugate

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl-PEG4-Azido Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to improve the efficiency of reactions involving Benzyl-PEG4-Azido.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent commonly used in bioconjugation and medicinal chemistry. It consists of a benzyl group, which provides hydrophobicity, a tetraethylene glycol (PEG4) linker, which enhances solubility and provides spacing, and a terminal azide group. The azide group is a key functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient and specific conjugation of this molecule to alkyne-containing partners like proteins, peptides, or small molecules.

Q2: What are the most critical factors for achieving high efficiency in a this compound reaction?

The success of a reaction involving this compound, typically a CuAAC reaction, hinges on several key factors:

  • Purity of Reagents: Ensure the purity of the azide, the alkyne partner, and all solvents.

  • Catalyst System: The choice and quality of the copper(I) source and the reducing agent (if using a Cu(II) salt) are critical.

  • Solvent System: The solvent must be appropriate for both starting materials and should not interfere with the catalyst system. Degassing the solvent to remove oxygen is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Stoichiometry: Precise control over the molar ratios of the azide, alkyne, copper catalyst, and any ligands is necessary for optimal results.

Troubleshooting Guide

Q1: My reaction yield is very low, or the reaction appears incomplete on TLC/LC-MS. What should I do?

Low or incomplete conversions are common issues. The underlying cause is often related to the catalyst system or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalyst in CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.

    • Solution: Degas all solvents thoroughly before use by bubbling with an inert gas like argon or nitrogen for 15-30 minutes. Maintain a positive pressure of inert gas over the reaction mixture.

  • Improper Copper Source or Reducing Agent: Using a Cu(II) salt like copper(II) sulfate (CuSO₄) requires a reducing agent to generate Cu(I) in situ. The concentration and quality of this agent are vital.

    • Solution: Ensure you are using a fresh solution of the reducing agent, typically sodium ascorbate. Use a slight excess (1.5-2.0 equivalents) relative to the copper sulfate. Alternatively, consider using a pre-formed Cu(I) source like CuBr or a ligand-stabilized source like CuBr(PPh₃)₃.

  • Ligand Issues: Certain coordinating functional groups on your substrates can sequester the copper catalyst, rendering it inactive.

    • Solution: The addition of a copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can protect the catalyst and improve reaction rates and yields.

  • Solvent Incompatibility: If your alkyne and this compound have different solubility properties, the reaction may be slow.

    • Solution: Use a solvent mixture that can solubilize all components. Common systems include t-BuOH/H₂O, DMSO, DMF, or THF.

Below is a troubleshooting workflow to diagnose and resolve low-yield reactions.

G start Low / Incomplete Reaction Yield check_catalyst Is the Cu(I) catalyst being deactivated? start->check_catalyst degas Action: Degas all solvents and run under inert gas (N2/Ar). check_catalyst->degas Yes check_reagents Are the reagents (esp. reducing agent) fresh? check_catalyst->check_reagents No success Reaction Yield Improved degas->success fresh_reagents Action: Use a fresh stock of sodium ascorbate or other reducing agent. check_reagents->fresh_reagents No check_ligand Does your substrate have coordinating groups? check_reagents->check_ligand Yes fresh_reagents->success add_ligand Action: Add a Cu-stabilizing ligand (e.g., TBTA, THPTA). check_ligand->add_ligand Yes check_solvent Are all components fully dissolved? check_ligand->check_solvent No add_ligand->success change_solvent Action: Use a co-solvent system (e.g., tBuOH/H2O, DMSO). check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting workflow for low-yield this compound reactions.

Q2: How can I efficiently remove the copper catalyst after the reaction is complete?

Residual copper can interfere with downstream applications, especially in biological systems.

Solutions:

  • Chelating Resins: Stirring the crude reaction mixture with a copper-chelating resin (e.g., Chelex 100) for a few hours is a highly effective method. The resin can then be filtered off.

  • Ammonia Solution: Diluting the reaction mixture and washing with a dilute aqueous ammonia solution can help remove copper by forming a water-soluble copper-ammonia complex.

  • Silica Gel Treatment: For less polar products, passing the crude material through a short plug of silica gel can effectively trap the copper salts.

Experimental Protocols & Data

Standard Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of this compound to an alkyne-containing molecule.

G prep 1. Prepare Reagents - Dissolve Alkyne (1 eq) in solvent. - Dissolve this compound (1.1 eq). mix 2. Combine Reactants - Add Azide solution to Alkyne solution. - Mix thoroughly. prep->mix add_cat 4. Initiate Reaction - Add catalyst premix to the reactant mixture. mix->add_cat cat_prep 3. Prepare Catalyst Premix - Separately mix CuSO4 (0.1 eq) and Na Ascorbate (0.2 eq) in H2O. cat_prep->add_cat react 5. Reaction - Stir at room temperature. - Monitor by TLC or LC-MS. add_cat->react quench 6. Workup & Quench - (Optional) Quench with EDTA or NH4OH. react->quench purify 7. Purification - Extract with organic solvent. - Purify by column chromatography. quench->purify product Final Conjugated Product purify->product

Caption: General experimental workflow for a CuAAC reaction.

Methodology:

  • In a round-bottom flask, dissolve the alkyne-containing substrate (1.0 equivalent) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O or DMF).

  • Add this compound (1.1-1.2 equivalents) to the solution.

  • In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate (CuSO₄, 0.05-0.1 equivalents) in a minimal amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.15-0.2 equivalents) in water.

  • Add the copper sulfate solution to the main reaction flask, followed immediately by the sodium ascorbate solution. The solution may turn from blue to a yellow-green or brown color.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-12 hours).

  • Once complete, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with a dilute ammonia solution or brine to remove residual copper.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Supporting Data: Comparison of Reaction Conditions

The choice of solvent and catalyst loading can significantly impact reaction time and yield. The table below summarizes typical outcomes for a model CuAAC reaction.

Alkyne SubstrateCatalyst System (mol%)SolventTime (h)Yield (%)
Propargyl Glycine1% CuSO₄ / 5% Na AscorbateH₂O/t-BuOH (1:1)4>95%
Phenylacetylene5% CuSO₄ / 10% Na AscorbateDMSO891%
Propargyl Glycine1% CuBr(PPh₃)₃THF2>98%
Phenylacetylene2% TBTA / 1% CuSO₄ / 5% Na AscorbateDMF694%

Common issues with Benzyl-PEG4-Azido solubility.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common issues with the solubility of benzyl-PEGylated azide linkers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl-PEG4-Azide and why is its solubility important?

Benzyl-PEG4-Azide is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. It combines the hydrophobicity of a benzyl group with the hydrophilicity of a polyethylene glycol (PEG) chain. The azide group allows for "click chemistry" reactions, enabling the attachment of this linker to other molecules.[1] Solubility is a critical factor for the successful use of this reagent, as poor solubility can lead to aggregation, precipitation, and low reaction efficiency in aqueous buffers commonly used for biological experiments.

Q2: What are the general solubility characteristics of Benzyl-PEG4-Azide?

Q3: What factors can influence the solubility of Benzyl-PEG4-Azide?

Several factors can affect the solubility of Benzyl-PEG4-Azide in your experiments:

  • Solvent Choice: The choice of solvent is critical. While soluble in many organic solvents, its solubility in aqueous buffers can be limited.

  • Temperature: Temperature can influence solubility, though specific data for this compound is not widely published. For many organic compounds, solubility increases with temperature. However, stability at elevated temperatures should be considered.

  • pH of Aqueous Solutions: The pH of the buffer can influence the solubility of molecules with ionizable groups. While Benzyl-PEG4-Azide itself does not have a readily ionizable group, the molecules it is being conjugated to might, which can indirectly affect the overall solubility of the conjugate.

  • Presence of Salts: The concentration and type of salts in a buffer can impact the solubility of PEGylated compounds through effects like "salting out."

  • Purity of the Reagent: Impurities can significantly affect the observed solubility.

Q4: Are there any safety precautions I should be aware of when handling Benzyl-PEG4-Azide?

Yes, azides are energetic compounds and should be handled with care. Like other organic azides, Benzyl-PEG4-Azide is potentially explosive and sensitive to heat, shock, and friction. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with strong acids and reducing agents.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered with Benzyl-PEG4-Azide solubility during experimental procedures.

Issue 1: The compound is not dissolving in my aqueous buffer.
  • Possible Cause: The inherent hydrophobicity of the benzyl group is limiting its solubility in water.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the Benzyl-PEG4-Azide in a water-miscible organic solvent like DMSO or DMF first to create a concentrated stock solution.

    • Gradual Addition: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring to facilitate mixing and prevent immediate precipitation.

    • Optimize Final Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum to avoid denaturing proteins or affecting cell viability. Typically, a final DMSO or DMF concentration of 1-5% is well-tolerated in many biological systems.

    • Consider a Co-solvent System: If solubility is still an issue, a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent) might be necessary for the reaction.

Issue 2: The compound precipitates out of solution during the reaction.
  • Possible Cause: Changes in the reaction conditions (e.g., temperature, pH, addition of other reagents) are causing the compound to exceed its solubility limit.

  • Troubleshooting Steps:

    • Maintain Low Concentrations: Work with the lowest effective concentration of Benzyl-PEG4-Azide required for your experiment.

    • Temperature Control: Ensure the reaction is carried out at a constant and appropriate temperature. Avoid drastic temperature changes.

    • pH Stability: Use a buffered solution to maintain a stable pH throughout the reaction.

    • Order of Addition: Experiment with the order of reagent addition. In some cases, adding the Benzyl-PEG4-Azide solution last to a well-mixed solution of other reactants can prevent localized high concentrations and precipitation.

Issue 3: I am unsure about the solubility of my specific lot of Benzyl-PEG4-Azide.
  • Possible Cause: Lot-to-lot variability in purity and formulation can affect solubility.

  • Troubleshooting Steps:

    • Small-Scale Solubility Test: Before your main experiment, perform a small-scale solubility test with your specific lot of the compound in the intended solvent system.

    • Consult the Supplier: Contact the supplier for any specific handling and solubility recommendations for the product you have purchased.

Data Presentation

Qualitative Solubility of Related Azide Compounds

Compound ClassWaterPolar Organic Solvents (DMSO, DMF)Non-Polar Organic Solvents (DCM, Chloroform)
Benzyl Azide InsolubleSolubleSoluble
Azido-PEG-NHS Esters Limited (dissolve in organic solvent first)SolubleSoluble
Azido-PEG-Acids Soluble (hydrophilic)SolubleData not readily available
Azido-PEG-Sulfonic Acid SolubleSolubleData not readily available

This table provides a general overview based on available data for related compounds. Actual solubility can vary based on the specific structure, purity, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Benzyl-PEG4-Azide Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers.

  • Equilibrate Reagent: Allow the vial of Benzyl-PEG4-Azide to come to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Choose a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Dissolution: In a fume hood, add a calculated volume of the chosen organic solvent to the vial of Benzyl-PEG4-Azide to achieve a desired stock concentration (e.g., 10-100 mM).

  • Mixing: Vortex or gently sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to -80°C in desiccated conditions to prevent degradation and repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines a general workflow for a "click chemistry" reaction involving an azide-functionalized molecule.

  • Reactant Preparation: Prepare solutions of your alkyne-containing molecule and Benzyl-PEG4-Azide in a suitable reaction buffer. If using an aqueous buffer, add the Benzyl-PEG4-Azide stock solution (from Protocol 1) to the buffer with stirring.

  • Copper Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

  • Ligand Addition: Add a copper-stabilizing ligand, such as TBTA or THPTA, to the reaction mixture to improve catalyst performance and stability.

  • Reaction Initiation: Add the copper catalyst solution to the mixture of the alkyne and azide reactants to initiate the cycloaddition reaction.

  • Incubation: Allow the reaction to proceed at room temperature or a specified temperature for a sufficient duration (typically 1-4 hours), with gentle stirring or agitation.

  • Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of a chelating agent like EDTA. The desired product can then be purified using appropriate chromatographic techniques (e.g., HPLC, size-exclusion chromatography).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Aqueous Reaction cluster_analysis Experiment reagent Benzyl-PEG4-Azide (solid/oil) stock Concentrated Stock Solution reagent->stock Dissolve solvent Organic Solvent (e.g., DMSO) solvent->stock reaction_mix Final Reaction Mixture stock->reaction_mix Add dropwise with mixing buffer Aqueous Buffer buffer->reaction_mix experiment Perform Experiment (e.g., bioconjugation) reaction_mix->experiment

Caption: Workflow for preparing and using Benzyl-PEG4-Azide in aqueous solutions.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azide Benzyl-PEG4-Azide triazole Stable Triazole Linkage (Conjugate) azide->triazole alkyne Alkyne-modified Molecule alkyne->triazole copper Cu(I) Catalyst ligand Stabilizing Ligand copper->triazole Catalyzes

Caption: Simplified diagram of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Benzyl-PEG4-Azido storage and handling best practices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Benzyl-PEG4-Azido.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored at -20°C in a dry, dark environment. It is advisable to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential degradation.

Q2: What is the shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and storage conditions. When stored as a solid at -20°C, it is generally stable for at least one year. Reconstituted solutions have limited stability; for instance, a similar compound, Azido-PEG3-succinimidyl carbonate, is recommended for use within one month when stored at -20°C and up to six months at -80°C.

Q3: In which solvents is this compound soluble?

A3: this compound is expected to be soluble in a variety of polar organic solvents. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) and chloroform. Due to the hydrophilic nature of the PEG chain, it has some solubility in water, which can be enhanced by the addition of co-solvents. However, it is generally considered insoluble in non-polar organic solvents.

Q4: What are the primary applications of this compound?

A4: this compound is a versatile bifunctional linker commonly used in bioconjugation and drug delivery research. Its primary application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group reacts with a terminal alkyne to form a stable triazole linkage. This makes it a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q5: What safety precautions should be taken when handling this compound?

A5: this compound contains an azide functional group, which can be energetic. While the PEG chain generally improves stability, it is crucial to handle the compound with care. Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.

Storage and Stability Data

ParameterConditionRecommended Value/ActionCitation
Storage Temperature Long-term (solid)≤ -20°C
Short-term (solution)-20°C to -80°C
Atmosphere Solid and SolutionStore under an inert atmosphere (Argon or Nitrogen)
Light Exposure Solid and SolutionProtect from light
Recommended Solvents Stock SolutionsAnhydrous DMF or DMSO
Solution Stability at -20°CUse within 1 month (extrapolated)
at -80°CUse within 6 months (extrapolated)

Troubleshooting Guide

Issue 1: Low or no product yield in a click chemistry reaction.

  • Question: I am not observing the expected product formation in my CuAAC reaction with this compound. What could be the issue?

  • Answer:

    • Catalyst Oxidation: The active catalyst in CuAAC is Copper(I). If your reaction is exposed to oxygen, the Cu(I) can oxidize to the inactive Cu(II) state. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) and use freshly prepared or high-quality reagents.

    • Insufficient Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), ensure you are using a sufficient molar excess of a reducing agent like sodium ascorbate.

    • Impure Reagents: Impurities in your alkyne-containing molecule or the this compound can interfere with the reaction. Confirm the purity of your starting materials.

    • Solvent Issues: While DMF and DMSO are good solvents for this compound, ensure they are anhydrous, as water can sometimes negatively impact the reaction.

Issue 2: Difficulty dissolving this compound.

  • Question: My this compound is not dissolving completely in my chosen solvent. What can I do?

  • Answer:

    • Solvent Choice: Ensure you are using a recommended polar aprotic solvent like DMF or DMSO.

    • Sonication: Gentle sonication can help to break up any aggregates and facilitate dissolution.

    • Warming: Gentle warming of the solution (e.g., to 30-40°C) can increase solubility. However, avoid excessive heat, which could lead to degradation.

    • Co-solvent: If you are working in a partially aqueous system, adding a small amount of a water-miscible organic co-solvent like DMSO or DMF can improve solubility.

Issue 3: Unexpected side products are observed in the reaction.

  • Question: I am seeing unexpected peaks in my LC-MS or NMR analysis of the reaction mixture. What could be the cause?

  • Answer:

    • Reaction with Buffer Components: If your reaction buffer contains primary or secondary amines (e.g., Tris buffer), these can potentially react with other functional groups on your molecule of interest. Use a non-reactive buffer system like PBS or HEPES.

    • Degradation of Starting Materials: If your starting materials have been stored improperly or for an extended period, they may have degraded, leading to side reactions.

    • Copper-Mediated Side Reactions: In some cases, copper catalysts can promote other reactions. Ensure you are using the correct catalyst loading and consider using a copper-chelating ligand to modulate its reactivity.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • If using, prepare a 10 mM stock solution of TBTA in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the desired amount of the alkyne-functionalized molecule.

    • Add a 1.2 to 1.5 molar excess of the this compound stock solution.

    • Add the solvent (DMF or a mixture of t-BuOH/water) to achieve the desired final reaction concentration.

    • If using TBTA, add 1 molar equivalent relative to the copper sulfate.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiation of the Reaction:

    • Add the CuSO₄·5H₂O stock solution to the reaction mixture (typically 0.1 to 0.2 molar equivalents).

    • Immediately add the freshly prepared sodium ascorbate stock solution (typically 1 to 2 molar equivalents).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS or TLC) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

Storage_and_Handling_Workflow This compound Storage and Handling Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_use Use Receipt Receive this compound Inspect Inspect for damage Receipt->Inspect Store Store at <= -20°C Protect from light Inspect->Store No damage Aliquot Aliquot for use Store->Aliquot Equilibrate Equilibrate to room temp Aliquot->Equilibrate Dissolve Dissolve in anhydrous solvent Equilibrate->Dissolve Reaction Perform Experiment (e.g., Click Chemistry) Dissolve->Reaction Purify Purify Product Reaction->Purify

Caption: Recommended workflow for the storage and handling of this compound.

Troubleshooting low yield in Benzyl-PEG4-Azido conjugation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Benzyl-PEG4-Azido conjugation. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a PEG-based linker used in bioconjugation, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] It contains an azide group that can react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with molecules containing DBCO or BCN groups via strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This enables the precise linking of two different molecules, such as a ligand for a target protein and a ligand for an E3 ubiquitin ligase in a PROTAC.[1]

Q2: What are the most common reasons for low yield in my this compound conjugation reaction?

Low yield can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impact conjugation efficiency.[2]

  • Reagent Quality and Stability: Degradation of this compound or the reaction partner due to improper storage or handling.[3]

  • Catalyst Issues (for CuAAC): Inactivation of the copper catalyst by oxidation or impurities.

  • Competing Side Reactions: Hydrolysis of reactive esters (if applicable) can compete with the desired conjugation reaction.

  • Low Concentration of Reactants: At low concentrations, competing side reactions may be favored.

  • Inadequate Purification: Loss of the final conjugate during purification steps.

Q3: How should I store this compound and the conjugated product?

For long-term storage, this compound and azide-labeled proteins/peptides should be stored at -20°C or ideally at -80°C to slow down degradation processes. It is also recommended to protect them from light and moisture. For solutions, it's best to prepare them fresh, but if storage is necessary, aliquoting and freezing at -20°C is recommended.

Q4: What purification methods are recommended for this compound conjugates?

The choice of purification method depends on the properties of the conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): To separate the conjugate from excess, unreacted small molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For purification of oligonucleotide-linker conjugates.

  • Dialysis or Desalting Columns: To remove small molecule impurities.

  • Affinity Chromatography: If one of the conjugated molecules has a specific tag.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues leading to low conjugation yield.

Problem 1: Low or No Conjugation Product Observed

This is often the most critical issue. The following table and workflow diagram can help diagnose the root cause.

Potential Cause Recommended Action Supporting Evidence/Rationale
Degraded this compound or Alkyne Partner Verify the integrity of your reagents. If possible, use a fresh batch. For azides, improper storage can lead to degradation.It is difficult to quantify the degree of azide incorporation by routine 1H NMR as the adjacent methylene proton signals can be obscured by the PEG manifold signals.
Inactive Copper Catalyst (CuAAC) Use a fresh solution of the reducing agent (e.g., sodium ascorbate) to ensure the presence of active Cu(I). Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of Cu(I) to the inactive Cu(II) state.The Cu(I) catalyst is sensitive to oxygen.
Incorrect Reaction Buffer pH For reactions involving NHS esters to introduce an azide or alkyne, a pH range of 7-9 is commonly employed to balance the reaction rate and hydrolysis of the ester.At elevated pH, hydrolysis of the activated NHS ester occurs at a greater rate, competing with the desired amidation.
Presence of Amine-Containing Buffers Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with NHS esters.Amine-containing buffers can be used to quench the reaction after the desired degree of functionalization is achieved.
Insufficient Reaction Time or Temperature While many click reactions are efficient at room temperature, gentle heating (e.g., 30-50°C) can sometimes improve rates and yields. For SPAAC reactions, allowing the reaction to proceed for 16 hours at room temperature can ensure completion.Thermal (non-catalyzed) cycloadditions require much higher temperatures.

Troubleshooting Workflow for No/Low Product

G start Start: Low/No Conjugate Yield check_reagents Verify Reagent Integrity (Fresh Batches?) start->check_reagents check_catalyst CuAAC: Check Catalyst Activity (Fresh Reducing Agent? Inert Atmosphere?) check_reagents->check_catalyst Reagents OK optimize Systematically Optimize Conditions check_reagents->optimize Reagents Degraded check_buffer Check Reaction Buffer (pH 7-9? No competing amines?) check_catalyst->check_buffer Catalyst OK check_catalyst->optimize Catalyst Inactive check_conditions Review Reaction Conditions (Time? Temperature?) check_buffer->check_conditions Buffer OK check_buffer->optimize Buffer Incorrect check_conditions->optimize Conditions Suboptimal success Successful Conjugation optimize->success

A logical workflow for troubleshooting low or no product yield in this compound conjugation.

Problem 2: Inconsistent or Poorly Reproducible Results

Variability between experiments can be frustrating. The following points address common sources of inconsistency.

Potential Cause Recommended Action Supporting Evidence/Rationale
Variability in Reaction Conditions Carefully control and document all reaction parameters, including pH, temperature, and incubation time for each experiment.Small changes in these parameters can significantly affect the outcome.
Batch-to-Batch Reagent Variability If possible, test a new batch of the this compound or other critical reagents on a small scale before a large-scale experiment.There may be slight differences in purity or reactivity between different manufacturing lots.
Moisture Content For reactions in organic solvents, ensure the water content is kept below 1%, as higher amounts can reduce reagent solubility and decrease efficiency. Use anhydrous solvents when possible, especially when preparing stock solutions of moisture-sensitive reagents like NHS esters.Excess moisture can be detrimental to reaction efficiency.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between this compound and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents.

  • Solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • In a reaction vessel, dissolve the alkyne-containing molecule and this compound in the chosen solvent.

  • In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO₄ with THPTA ligand in a 1:2 ratio for several minutes.

  • Add the copper-ligand complex to the alkyne and azide mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.

  • The resulting 1,2,3-triazole product can then be purified by appropriate methods.

CuAAC Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System Benzyl_PEG4_Azide Benzyl-PEG4-Azide Triazole_Product 1,2,3-Triazole Conjugate Benzyl_PEG4_Azide->Triazole_Product Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Triazole_Product CuSO4 Cu(II)SO4 Cu_I Active Cu(I) Catalyst CuSO4->Cu_I Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_I Ligand Ligand (THPTA/TBTA) Ligand->Cu_I Cu_I->Triazole_Product Catalyzes Cycloaddition

A diagram of the CuAAC reaction pathway for this compound conjugation.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for labeling a biomolecule containing a strained alkyne (e.g., DBCO, BCN) with this compound.

Materials:

  • Biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7-9)

Procedure:

  • Dissolve the strained alkyne-functionalized biomolecule in the appropriate buffer.

  • Add this compound to the solution. The stoichiometry will depend on the specific application and desired degree of labeling.

  • Incubate the reaction mixture. Typical reaction times can range from 1 to 16 hours at room temperature or 37°C.

  • Monitor the progress of the reaction using appropriate analytical techniques (e.g., mass spectrometry, HPLC, or SDS-PAGE).

  • Purify the conjugate to remove excess this compound.

SPAAC Reaction Pathway

G Benzyl_PEG4_Azide Benzyl-PEG4-Azide Reaction Spontaneous Cycloaddition (No Catalyst) Benzyl_PEG4_Azide->Reaction Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction Triazole_Product Stable Triazole Conjugate Reaction->Triazole_Product

A simplified diagram of the catalyst-free SPAAC reaction pathway.

References

Technical Support Center: Purification of Benzyl-PEG4-Azido Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG4-Azide and its reaction products. The following information offers detailed methodologies for purification and addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction involving Benzyl-PEG4-Azide?

Common impurities can include unreacted Benzyl-PEG4-Azide, excess reactants from the other side of the conjugation (e.g., an alkyne for a click reaction), the catalyst (if used, such as copper for a CuAAC reaction), and potential side products. Depending on the reaction conditions, hydrolysis of the azide or other functional groups may also occur.

Q2: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of your desired product from impurities during column chromatography. For High-Performance Liquid Chromatography (HPLC), real-time UV detection is typically used to monitor the elution of different components.

Q3: My Benzyl-PEG4-Azide reaction product is a viscous oil. How can I handle it for purification?

Viscous oils are common with PEGylated compounds. To facilitate handling, you can dissolve the crude product in a minimal amount of a suitable solvent before loading it onto a chromatography column. For HPLC, the sample should be fully dissolved in the mobile phase or a compatible solvent.

Q4: Are there any safety precautions I should take when working with Benzyl-PEG4-Azide and its products?

Yes, organic azides are potentially energetic compounds and should be handled with care.[1] Avoid exposure to heat, shock, or strong acids.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct reactions and purifications in a well-ventilated fume hood.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Recommended Solution
Product Loss During Extraction If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is optimized to prevent your product from partitioning into it. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Co-elution with Impurities If your product co-elutes with an impurity during column chromatography, try using a shallower solvent gradient or a different solvent system to improve separation. For HPLC, optimizing the gradient and trying a different stationary phase (e.g., C8 instead of C18) can enhance resolution.[2]
Product Adsorption to Silica Gel PEGylated compounds can sometimes adhere irreversibly to silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of triethylamine in your eluent or use a different stationary phase like alumina.
Product Degradation on Column The slightly acidic nature of silica gel can sometimes degrade sensitive compounds. Using a neutralized silica gel or a different stationary phase can mitigate this issue.
Incomplete Elution from HPLC Column Ensure your mobile phase is strong enough to elute your compound. A final wash with a high percentage of organic solvent at the end of your gradient is crucial.
Issue 2: Presence of Unreacted Benzyl-PEG4-Azide in the Final Product
Potential Cause Recommended Solution
Similar Polarity to Product The starting material and product may have very similar polarities, making separation by normal-phase chromatography challenging.
- Optimize TLC: Experiment with different solvent systems to achieve better separation on a TLC plate before scaling up to a column. A good target Rf for your product is around 0.3-0.4.[3]
- Reverse-Phase HPLC: This technique separates based on hydrophobicity and can often resolve compounds with similar polarities in normal-phase chromatography.
Insufficient Chromatographic Separation The column may be overloaded, or the elution gradient may be too steep.
- Reduce Sample Load: Use a larger column or load less crude material.
- Shallow Gradient: Employ a very slow and gradual increase in the polar solvent during column chromatography or the organic solvent in reverse-phase HPLC.[2]
Issue 3: Residual Copper Catalyst in the Final Product (for Click Chemistry Reactions)
Potential Cause Recommended Solution
Inefficient Aqueous Wash Copper salts, especially when complexed with ligands, may have some solubility in organic solvents.
- Use a Chelating Agent: Wash the organic layer with an aqueous solution of EDTA (0.1 M to 0.5 M) to form a water-soluble copper complex that can be easily extracted. Repeat the wash until the aqueous layer is no longer blue or green.
Strongly Bound Copper The product itself may chelate copper, making it difficult to remove by simple washing.
- Solid-Phase Scavengers: Use a scavenger resin with a high affinity for copper, such as those functionalized with thiourea or other chelating groups. Stir the crude product solution with the resin, then filter to remove the resin-copper complex.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for the separation of a Benzyl-PEG4-triazole product from unreacted Benzyl-PEG4-Azide.

1. Thin-Layer Chromatography (TLC) Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a solvent system such as ethyl acetate/hexanes. A good starting point is a 1:1 mixture, which can be adjusted based on the observed separation.

  • Visualize the spots under a UV lamp. The goal is to find a solvent system where the product and starting material have distinct Rf values.

2. Column Preparation:

  • Prepare a slurry of silica gel in the initial, less polar eluent determined from your TLC analysis.

  • Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Add a thin layer of sand to the top of the silica bed.

3. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

  • Carefully load the sample onto the column.

  • Begin elution with the initial, less polar solvent, gradually increasing the polarity by adding more of the more polar solvent (gradient elution).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Illustrative Quantitative Data for Column Chromatography:

Compound Illustrative Solvent System (Ethyl Acetate/Hexane) Illustrative Rf Value Expected Purity (by NMR) Typical Recovery Yield
Benzyl-PEG4-Azide1:20.5>95%N/A
Benzyl-PEG4-Triazole Derivative1:10.3>98%70-90%
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for achieving high purity and for separating compounds that are difficult to resolve by normal-phase chromatography.

1. Sample Preparation:

  • Dissolve the crude product in the initial mobile phase (e.g., a mixture of water and acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Setup:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

3. Elution Gradient:

  • Start with a low percentage of Mobile Phase B (e.g., 20%).

  • Gradually increase the percentage of Mobile Phase B over a set period (e.g., to 80% over 20 minutes) to elute the compounds.

  • Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

  • Return to the initial conditions to re-equilibrate the column for the next injection.

4. Fraction Collection and Product Isolation:

  • Collect the fractions corresponding to the peak of the desired product.

  • Combine the pure fractions.

  • Remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Illustrative Quantitative Data for RP-HPLC:

Compound Illustrative Gradient (Acetonitrile in Water with 0.1% TFA) Illustrative Retention Time (min) Expected Purity (by HPLC) Typical Recovery Yield
Benzyl-PEG4-Azide20-80% over 20 min12.5>98%N/A
Benzyl-PEG4-Triazole Derivative20-80% over 20 min10.2>99%60-85%

Visualizations

Experimental Workflow for Purification

PurificationWorkflow General Purification Workflow for Benzyl-PEG4-Azide Reaction Products crude_product Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with EDTA for Cu removal) crude_product->extraction column_chroma Silica Gel Column Chromatography extraction->column_chroma Initial Purification analysis Purity Analysis (TLC, HPLC, NMR) column_chroma->analysis hplc Reverse-Phase HPLC pure_product Pure Product hplc->pure_product analysis->hplc High-Purity Needed analysis->pure_product Purity Sufficient

Caption: General purification workflow for Benzyl-PEG4-Azide reaction products.

Troubleshooting Logic for Low Purification Yield

TroubleshootingYield Troubleshooting Low Purification Yield start Low Yield Observed check_extraction Review Extraction Protocol (pH, solvent volumes) start->check_extraction check_column Evaluate Chromatography Method start->check_column check_stability Assess Product Stability start->check_stability optimize_gradient Optimize Elution Gradient check_column->optimize_gradient change_stationary_phase Change Stationary Phase (e.g., Alumina, C8) optimize_gradient->change_stationary_phase If co-elution persists rerun_purification Re-run Purification optimize_gradient->rerun_purification If separation improves change_stationary_phase->rerun_purification

Caption: Troubleshooting logic for addressing low purification yield.

References

Technical Support Center: Impact of pH on Benzyl-PEG4-Azido Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl-PEG4-Azido in their experiments. The following information addresses common issues related to the impact of pH on reaction kinetics for both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving this compound?

A1: CuAAC reactions are generally robust and can proceed over a broad pH range, typically between 4 and 12.[1] However, for bioconjugation applications with sensitive biomolecules such as proteins, a narrower pH range of 7 to 9 is most commonly employed to strike a balance between reaction efficiency and maintaining the stability of the biomolecule.[1] A neutral pH of around 7.0 to 7.5 is often a good starting point for optimization.[1]

Q2: How does pH affect the kinetics of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with this compound?

A2: SPAAC reactions are generally less sensitive to pH than CuAAC reactions. However, the reaction rate can be influenced by both the buffer system and the pH. Studies have indicated that higher pH values can generally lead to an increase in the reaction rate for some cyclooctynes, although this effect can be dependent on the buffer used.[2][3] For instance, in one study, the highest reaction rates were observed in HEPES buffer at pH 7.

Q3: Can any buffer be used for my this compound conjugation reaction?

A3: Not always. The choice of buffer is critical, especially if you are introducing the azide or alkyne functionality to a biomolecule using an N-hydroxysuccinimide (NHS) ester. In such cases, you must avoid buffers that contain primary or secondary amines, such as Tris or glycine, as they will compete with the intended reaction. For the click reaction itself, the buffer can influence the reaction rate. For SPAAC, HEPES has been shown to result in higher reaction rates compared to PBS at the same pH.

Q4: I am observing low yield in my CuAAC reaction. Could pH be the cause?

A4: Yes, suboptimal pH is a common reason for low yields in CuAAC reactions. While the reaction can proceed over a wide pH range, the optimal pH for your specific reactants and biomolecule may be narrower. It is advisable to perform a pH optimization screen, for example, by setting up the reaction in a series of buffers with pH values ranging from 6.5 to 8.5.

Q5: Can the stability of the alkyne reactant in a SPAAC reaction be affected by pH?

A5: Yes, the stability of certain strained alkynes, such as DBCO (dibenzocyclooctyne), can be pH-dependent. It is important to consult the manufacturer's data for your specific strained alkyne to understand its stability profile at different pH values.

Troubleshooting Guides

Problem 1: Low or no product formation in a CuAAC reaction.

Possible CauseSuggested Solution
Suboptimal pH Perform a pH optimization experiment. Prepare a series of reactions in buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to identify the optimal pH for your system.
Incompatible Buffer If using an NHS ester for labeling, ensure you are using an amine-free buffer such as PBS or HEPES. Tris or glycine buffers will interfere with the reaction.
Copper Catalyst Oxidation Ensure that a sufficient amount of a reducing agent, such as sodium ascorbate, is used to maintain copper in the active Cu(I) state. The use of a stabilizing ligand like THPTA is also recommended.

Problem 2: Low reaction rate in a SPAAC reaction.

Possible CauseSuggested Solution
Suboptimal pH and Buffer Combination While SPAAC is less pH-sensitive, the rate can be influenced by the buffer. Consider screening different buffers (e.g., HEPES, PBS, Borate) and pH values. Higher pH can sometimes increase the rate, depending on the buffer.
Steric Hindrance Ensure that the azide and alkyne groups are accessible for reaction and not sterically hindered by the surrounding molecular structure. The presence of a PEG linker, such as in this compound, can help improve accessibility.

Data Presentation

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
HEPES7.00.55–1.22
Borate10.0~1.18
DMEM~7.40.59–0.97
MES6.0~0.86
PBS7.00.32–0.85
RPMI~7.40.27–0.77

Note: Data is based on studies with model azides and sulfo-DBCO alkyne, and serves as a general guide. The presence of a PEG linker has been shown to enhance reaction rates.

Experimental Protocols

Protocol 1: pH Optimization for a CuAAC Bioconjugation Reaction

1. Preparation of Stock Solutions:

  • Azide-functionalized Biomolecule: Prepare a solution of your biomolecule functionalized with this compound in an amine-free buffer (e.g., PBS, pH 7.4).
  • Alkyne-containing Molecule: Dissolve the alkyne-containing molecule in a suitable solvent like DMSO.
  • Copper(II) Sulfate (CuSO₄): Prepare a stock solution in water.
  • Sodium Ascorbate: Prepare a fresh stock solution in water immediately before use.
  • Copper-chelating Ligand (e.g., THPTA): Prepare a stock solution in water.
  • Reaction Buffers: Prepare a series of buffers (e.g., phosphate buffers) with pH values ranging from 6.5 to 8.5.

2. Reaction Setup:

  • In separate microcentrifuge tubes, aliquot the azide-functionalized biomolecule.
  • Add the corresponding reaction buffer to each tube to achieve the target pH.
  • Add the alkyne-containing molecule to each tube.
  • Prepare a premix of CuSO₄ and the ligand. Add this premix to each reaction tube.
  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Incubation:

  • Incubate the reactions at room temperature or 37°C for 1-2 hours.

4. Analysis:

  • Analyze the reaction products using a suitable method, such as SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne was used) or mass spectrometry, to determine the conjugation efficiency at each pH.

5. Determination of Optimal pH:

  • Identify the pH that provides the highest conjugation yield without causing significant degradation of the biomolecule.

Visualizations

CuAAC_pH_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate, Ligand) C Set up Reactions at each pH A->C B Prepare Buffer Series (pH 6.5 - 8.5) B->C D Incubate (RT or 37°C, 1-2h) C->D E Analyze Products (SDS-PAGE, MS) D->E F Determine Optimal pH E->F

Workflow for pH optimization of a CuAAC bioconjugation reaction.

Troubleshooting_Low_Yield Start Low Reaction Yield CheckpH Is the reaction pH optimal? Start->CheckpH CheckBuffer Is the buffer amine-free? CheckpH->CheckBuffer Yes OptimizepH Action: Perform pH screen (e.g., pH 6.5-8.5) CheckpH->OptimizepH No CheckReagents Are reagents fresh and correct? CheckBuffer->CheckReagents Yes ChangeBuffer Action: Switch to PBS or HEPES buffer CheckBuffer->ChangeBuffer No PrepareFresh Action: Prepare fresh ascorbate solution CheckReagents->PrepareFresh No Success Problem Resolved CheckReagents->Success Yes OptimizepH->Success ChangeBuffer->Success PrepareFresh->Success

Troubleshooting decision tree for low bioconjugation yield.

References

Technical Support Center: Monitoring Benzyl-PEG4-Azido Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively monitor the progress of reactions involving Benzyl-PEG4-Azido.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the reaction of this compound?

A1: The most common methods for monitoring the reaction progress of this compound include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).[1][2] Each technique offers distinct advantages in terms of speed, quantitative accuracy, and the level of structural information provided.[1]

Q2: How can I quickly check if my this compound reaction is progressing?

A2: Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring the progress of your reaction.[1] By taking small aliquots of your reaction mixture at different time points and spotting them on a TLC plate, you can visually assess the consumption of the this compound starting material and the formation of the product.[1]

Q3: When should I use HPLC to monitor my reaction?

A3: HPLC is the preferred method when you need quantitative data on your reaction's progress. It is highly sensitive and can separate the PEGylated product from the starting material and other impurities, providing detailed information about the reaction components. This is particularly useful for determining reaction kinetics and purity of the product.

Q4: Can NMR spectroscopy be used to monitor the reaction in real-time?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring. It provides detailed structural information, allowing you to observe the disappearance of proton signals corresponding to the this compound and the appearance of new signals from the product. This can provide valuable kinetic data.

Q5: How does IR spectroscopy help in monitoring this reaction?

A5: FTIR spectroscopy is highly effective for monitoring the consumption of this compound due to the strong, characteristic absorbance peak of the azide functional group around 2100 cm⁻¹. As the reaction proceeds, the intensity of this peak will decrease, providing a clear indication of starting material consumption.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Streaking of spots - Sample overload- Inappropriate solvent system- Presence of polar impurities- Dilute the sample before spotting.- Experiment with different solvent polarities (e.g., varying the ethyl acetate/hexanes ratio).- Ensure starting materials are pure.
Poor separation (similar Rf values) - Solvent system is not optimal.- Adjust the polarity of the eluent.- Use a longer TLC plate to increase the separation distance.
No visible spots - Compound is not UV active.- Concentration is too low.- Ineffective staining.- Use a chemical stain to visualize the azide (e.g., triphenylphosphine/ninhydrin).- Concentrate the sample before spotting.- Prepare fresh staining solution.
Uneven solvent front - Improperly sealed TLC chamber.- Plate touching the chamber walls.- Ensure the chamber is saturated with solvent vapor (use a filter paper wick).- Position the plate so it does not touch the sides of the chamber.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor peak shape (broadening or tailing) - Column degradation- Inappropriate mobile phase- Sample overload- Use a guard column or replace the analytical column.- Adjust the mobile phase composition or pH.- Inject a smaller volume or a more dilute sample.
No signal for PEGylated compound - PEG compounds lack a strong UV chromophore.- Use a detector suitable for non-UV absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
Baseline drift - Column not equilibrated- Mobile phase composition changing- Flush the column with the mobile phase until the baseline is stable.- Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols & Methodologies

Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a general procedure for monitoring the reaction progress using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • Visualization agent:

    • UV lamp (254 nm)

    • Triphenylphosphine/Ninhydrin stain

Procedure:

  • Prepare the TLC chamber by adding the eluent and a piece of filter paper to saturate the atmosphere.

  • At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.

  • Spot the aliquot onto the TLC plate alongside a spot of the this compound starting material as a reference.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the spots under a UV lamp.

  • If spots are not UV-active, use a chemical stain. For the triphenylphosphine/ninhydrin stain:

    • Dry the plate and dip it in a 10% solution of triphenylphosphine in CH₂Cl₂.

    • Dry the plate again and then dip it into a 0.3% solution of ninhydrin in n-butanol/acetic acid.

    • Heat the plate gently to develop the colored spots.

  • Assess the relative intensity of the starting material spot and the new product spot(s) to monitor the reaction progress.

TLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber take_aliquot Take Reaction Aliquot spot_plate Spot on TLC Plate take_aliquot->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots (UV or Stain) develop_plate->visualize assess_progress Assess Reaction Progress visualize->assess_progress HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification setup_hplc Setup HPLC System prep_sample Quench & Dilute Aliquot inject_sample Inject Sample prep_sample->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_conversion Calculate Conversion integrate_peaks->calculate_conversion NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis take_aliquot Take Reaction Aliquot remove_solvent Remove Solvent take_aliquot->remove_solvent dissolve Dissolve in Deuterated Solvent remove_solvent->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum compare_integrals Compare Integrals process_spectrum->compare_integrals determine_progress Determine Progress compare_integrals->determine_progress FTIR_Workflow cluster_setup Setup cluster_monitoring Real-Time Monitoring cluster_analysis Analysis background_spectrum Collect Background Spectrum initial_spectrum Acquire Initial Spectrum background_spectrum->initial_spectrum start_reaction Start Reaction initial_spectrum->start_reaction collect_spectra Collect Spectra Periodically start_reaction->collect_spectra monitor_peak Monitor Azide Peak (2100 cm⁻¹) collect_spectra->monitor_peak assess_consumption Assess Consumption monitor_peak->assess_consumption Troubleshooting_Logic cluster_tlc TLC Analysis cluster_hplc HPLC Analysis cluster_ftir FTIR Analysis cluster_conclusion Conclusion & Action reaction_issue Reaction Not Progressing? tlc_check Run a TLC reaction_issue->tlc_check hplc_check Perform HPLC Analysis reaction_issue->hplc_check ftir_check Run FTIR reaction_issue->ftir_check sm_present Only Starting Material Visible? tlc_check->sm_present new_spot New Spot Formed? sm_present->new_spot No check_reagents Check Reagents & Conditions sm_present->check_reagents Yes reaction_working Reaction is Progressing new_spot->reaction_working Yes sm_peak Only Starting Material Peak? hplc_check->sm_peak product_peak New Product Peak? sm_peak->product_peak No sm_peak->check_reagents Yes product_peak->reaction_working Yes azide_peak Azide Peak (2100 cm⁻¹) Still Strong? ftir_check->azide_peak azide_peak->check_reagents Yes optimize Optimize Reaction Conditions azide_peak->optimize No, but weak

References

Validation & Comparative

A Comparative Guide to SPAAC and CuAAC for Benzyl-PEG4-Azido Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of ligation chemistry is a critical decision that can significantly impact the outcome of their work. Among the most powerful tools in the bioconjugation toolbox are the azide-alkyne cycloaddition reactions, lauded for their high efficiency and specificity. This guide provides an in-depth comparison of two prominent methods: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), with a specific focus on their application in conjugating Benzyl-PEG4-Azido moieties.

This comparison delves into the quantitative performance of each method, presents detailed experimental protocols, and provides visual diagrams to elucidate the underlying mechanisms and workflows. The objective is to equip researchers with the necessary information to select the most appropriate "click chemistry" for their specific experimental needs.

Performance Comparison: SPAAC vs. CuAAC

The fundamental difference between SPAAC and CuAAC lies in the activation mechanism of the alkyne. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC employs a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst, driven by the release of ring strain.[2][] This distinction has significant implications for their respective performance characteristics.

Key Considerations:

  • Biocompatibility: The primary advantage of SPAAC is its exceptional biocompatibility.[2][4] The absence of a cytotoxic copper catalyst makes it the preferred method for in vivo and live-cell applications where cellular integrity is paramount. CuAAC, while highly efficient, is limited in biological systems due to the toxicity associated with copper ions.

  • Reaction Kinetics: CuAAC generally exhibits faster reaction kinetics compared to SPAAC, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹. The rate of SPAAC is highly dependent on the nature of the strained cyclooctyne, with more strained structures leading to faster reactions. However, even with highly reactive cyclooctynes, CuAAC is often significantly faster.

  • Reagents and Complexity: Terminal alkynes used in CuAAC are generally small, stable, and readily accessible. Strained cyclooctynes for SPAAC can be more complex and expensive to synthesize. The CuAAC reaction requires the preparation of a catalyst solution and, often, the use of ligands to stabilize the copper(I) ion and enhance reaction efficiency. SPAAC offers a simpler workflow, typically involving the direct mixing of the azide and cyclooctyne components.

Quantitative Data Summary

The following table summarizes the typical quantitative data for CuAAC and SPAAC reactions, providing a comparative overview of their performance. It is important to note that specific rates and yields can vary depending on the exact reactants, solvent, temperature, and other experimental conditions.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Second-Order Rate Constant (k₂) Generally 1 - 100 M⁻¹s⁻¹Highly dependent on cyclooctyne (e.g., BCN: ~0.1 M⁻¹s⁻¹, DBCO: ~0.3 M⁻¹s⁻¹)
Typical Reaction Time 1 - 12 hours30 minutes - 24 hours
Typical Yield 70 - 95%80 - 99%
Optimal Temperature 25 - 60 °C4 - 37 °C
pH Range 4 - 114 - 10
Alkyne Reactant Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)

Experimental Protocols

The following are detailed, representative protocols for the conjugation of a generic alkyne-modified biomolecule with Benzyl-PEG4-Azide using both CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

Materials:

  • Alkyne-modified biomolecule

  • Benzyl-PEG4-Azide

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA) stock solution (e.g., 100 mM in DMSO/water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve Reactants: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and Benzyl-PEG4-Azide (typically a 1.2-1.5 molar excess) in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the copper ligand.

  • Initiate Reaction: To the solution of the biomolecule and azide, add the copper ligand to a final concentration of approximately 1 mM.

  • Add the CuSO₄ to a final concentration of about 0.2 mM.

  • Finally, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 2 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

Materials:

  • Strained alkyne (e.g., DBCO)-modified biomolecule

  • Benzyl-PEG4-Azide

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve Reactants: Dissolve the strained alkyne-modified biomolecule and Benzyl-PEG4-Azide (typically a 1.2-1.5 molar excess) in the reaction buffer.

  • Reaction Initiation: Mix the solution and allow the reaction to proceed at room temperature.

  • Incubation: Reaction times can vary from 1 to 24 hours depending on the concentration of the reactants and the specific strained alkyne used. The reaction progress can be monitored by RP-HPLC.

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.

Visualizing the Chemistry and Workflow

To further clarify the differences between SPAAC and CuAAC, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction CuAAC_Alkyne Terminal Alkyne CuAAC_Product 1,4-disubstituted Triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide Benzyl-PEG4-Azide CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst CuAAC_Catalyst->CuAAC_Product catalysis SPAAC_Alkyne Strained Alkyne (e.g., DBCO) SPAAC_Product Triazole Product SPAAC_Alkyne->SPAAC_Product SPAAC_Azide Benzyl-PEG4-Azide SPAAC_Azide->SPAAC_Product

Caption: Chemical reactions of CuAAC and SPAAC for this compound conjugations.

cluster_CuAAC_Workflow CuAAC Workflow cluster_SPAAC_Workflow SPAAC Workflow CuAAC_Start Dissolve Alkyne & Benzyl-PEG4-Azide CuAAC_Catalyst Prepare & Add Cu(I) Catalyst Solution CuAAC_Start->CuAAC_Catalyst CuAAC_React Incubate (1-12 hours) CuAAC_Catalyst->CuAAC_React CuAAC_Purify Purify Conjugate (remove catalyst) CuAAC_React->CuAAC_Purify SPAAC_Start Dissolve Strained Alkyne & Benzyl-PEG4-Azide SPAAC_React Incubate (0.5-24 hours) SPAAC_Start->SPAAC_React SPAAC_Purify Purify Conjugate SPAAC_React->SPAAC_Purify

References

A Researcher's Guide to Alternatives for Benzyl-PEG4-Azido in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of chemical biology and drug development, the ability to specifically and efficiently link molecules is crucial. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust method for bioconjugation.[1] Central to this reaction is the azide-containing linker, which bridges a biomolecule to a payload or probe. Benzyl-PEG4-Azido is a popular and versatile linker, offering a balance of hydrophilicity and reactivity. However, the optimal linker is highly application-dependent, and a wide array of alternatives exists to address specific experimental needs such as enhanced reaction kinetics, improved solubility, in vivo compatibility, or the introduction of cleavable moieties.[1][2]

This guide provides a comparative analysis of common alternatives to this compound, offering quantitative data, detailed experimental protocols, and decision-making frameworks to help researchers select the most suitable tool for their bioconjugation challenges.

Overview of Azide Linker Alternatives

Alternatives to this compound can be categorized based on the structure of the spacer, the nature of the azide group, or the inclusion of additional functionalities.

  • PEGylated Azides (Varying Length): The most direct alternative involves modifying the length of the polyethylene glycol (PEG) spacer. Longer PEG chains (e.g., PEG8, PEG12) can further enhance aqueous solubility and improve the pharmacokinetic properties of the final conjugate, while shorter chains may be preferred when a smaller, more rigid linker is required.[1][3]

  • Short-Chain Alkyl Azides: For applications where high aqueous solubility is not a primary concern, small alkyl azides offer minimal steric hindrance, which can be favorable for rapid reaction kinetics. However, their hydrophobicity can be problematic in some biological systems.

  • Functionalized Azides: This class includes linkers with built-in functionalities to enhance the reaction. Picolyl azides, for example, incorporate a copper-chelating group that can accelerate the rate of CuAAC reactions.

  • Cleavable Azide Linkers: For applications requiring the release of a payload within a specific cellular environment, cleavable linkers are essential. These linkers contain motifs that can be broken by specific triggers, such as changes in pH, the presence of certain enzymes (e.g., cathepsins), or reducing agents like glutathione.

  • Aryl and Sulfonyl Azides: The electronic properties of the azide's substituent can influence reaction rates. In CuAAC, electron-poor aryl azides tend to react faster, while sulfonyl azides are generally less reactive in both CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Comparison of Azide Linker Alternatives

The choice of an azide linker significantly impacts the efficiency of the conjugation reaction and the properties of the resulting bioconjugate. The following tables summarize the qualitative and quantitative characteristics of different linker classes.

Table 1: Comparison of Azide Linker Properties

Linker ClassExampleKey FeaturesAdvantagesDisadvantages
PEGylated Azides Azido-PEGn-AmineContains a PEG spacer of variable length (n).High aqueous solubility; reduces steric hindrance; can improve pharmacokinetic properties.Can be larger, potentially leading to slightly slower reaction kinetics compared to very small linkers.
Short-Chain Alkyl Azides 1-Azido-2-iodoethaneSmall, linear, bifunctional structure.Minimal steric hindrance, potentially leading to faster kinetics; iodo group allows for orthogonal conjugation.Low aqueous solubility; lack of a spacer may cause steric clash between large conjugated molecules.
Hydrophobic Alkyl Azides 11-Azidoundecanoic acidLong aliphatic chain with a terminal azide.Useful for labeling hydrophobic domains or for applications requiring membrane insertion.Poorly soluble in aqueous buffers, limiting applications with soluble proteins.
Functionalized Azides Picolyl AzidesIncorporates a copper-chelating moiety within the linker structure.Accelerates CuAAC reaction rates by stabilizing the copper(I) catalyst.Synthesis can be more complex; primarily beneficial for CuAAC, not SPAAC.
Aryl Azides 4-Azidobenzoic acidAzide group is directly attached to an aromatic ring.Electronic properties can be tuned with ring substituents to modulate reactivity; electron-poor aryl azides react faster in CuAAC.Can be more sterically hindered than linear alkyl azides.
Cleavable Linkers Azide-PEG-DisulfideContains a disulfide bond that can be cleaved by reducing agents.Allows for controlled release of a payload in the reducing environment of the cell cytosol.Potential for premature cleavage in circulation, leading to off-target effects.

Table 2: Comparison of Reaction Kinetics and Conditions

Reaction TypeTypical Azide PartnerTypical Alkyne PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Key Conditions & Notes
CuAAC Primary Alkyl or Electron-Poor Aryl AzidesTerminal Alkyne10⁴ - 10⁵Requires a Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). Not suitable for live cells due to copper toxicity.
SPAAC Primary Alkyl Azides (less sterically hindered)Strained Cyclooctyne (e.g., DBCO, BCN)~1 (for DBCO)Copper-free and highly biocompatible, making it the preferred method for live-cell labeling and in vivo applications. Reactivity is driven by ring strain in the alkyne partner.
Staudinger Ligation Alkyl or Aryl AzidesPhosphine Reagent~2.0 x 10⁻³ (with benzyl azide)Copper-free and effective for live-cell tagging, but generally slower than SPAAC and sensitive to the azide's electronic structure.

Visualizing Experimental Design

Selecting the appropriate bioconjugation strategy is a critical first step. The following diagrams outline a decision-making process for choosing a linker and a general workflow for a typical bioconjugation experiment.

G start Select Azide Linker live_cells Live Cells or In Vivo? start->live_cells spaac Use SPAAC-Compatible Linkers (e.g., Alkyl-PEG-Azide) live_cells->spaac Yes cuaac_or_spaac CuAAC or SPAAC Compatible Linkers live_cells->cuaac_or_spaac No solubility High Aqueous Solubility Needed? peg_azide Use PEGylated Azides (e.g., Azido-PEGn-X) solubility->peg_azide Yes short_azide Consider Short-Chain Alkyl Azides solubility->short_azide No payload_release Payload Release Required? cleavable_azide Use Cleavable Linkers (Disulfide, Hydrazone, etc.) payload_release->cleavable_azide Yes non_cleavable Use Non-Cleavable Linkers payload_release->non_cleavable No kinetics Fastest Kinetics Essential? picolyl_azide Use Picolyl Azide (CuAAC) or High-Strain Alkyne (SPAAC) kinetics->picolyl_azide Yes standard_azide Standard Alkyl/Aryl Azides Are Suitable kinetics->standard_azide No cuaac_or_spaac->solubility peg_azide->payload_release short_azide->payload_release cleavable_azide->kinetics non_cleavable->kinetics G cluster_prep Preparation cluster_conjugation Bioconjugation cluster_analysis Purification & Analysis biomolecule 1. Target Biomolecule (e.g., Protein, Antibody) azide_linker 2. Azide Linker Introduction (e.g., via NHS Ester) biomolecule->azide_linker azido_biomolecule Azide-Modified Biomolecule azide_linker->azido_biomolecule spaac_reaction SPAAC Reaction (Copper-Free, pH 7.4) azido_biomolecule->spaac_reaction cuaac_reaction CuAAC Reaction azido_biomolecule->cuaac_reaction dbco_probe Strained Alkyne Probe (e.g., DBCO-Fluorophore) dbco_probe->spaac_reaction bioconjugate Bioconjugate spaac_reaction->bioconjugate alkyne_probe Terminal Alkyne Probe alkyne_probe->cuaac_reaction cu_catalyst Cu(I) Catalyst + Ligand cu_catalyst->cuaac_reaction cuaac_reaction->bioconjugate purification 3. Purification (e.g., SEC, Dialysis) bioconjugate->purification analysis 4. Characterization (SDS-PAGE, MS, etc.) purification->analysis

References

A Comparative Guide to Benzyl-PEG4-Azido Conjugates: Characterization, Validation, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of linker plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of complex biomolecules. Benzyl-PEG4-Azido has emerged as a versatile and widely utilized bifunctional linker, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. Its discrete polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer, while the benzyl group offers stability and the terminal azide enables efficient conjugation via "click chemistry."

This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data and detailed protocols for characterization and validation. The information presented herein is intended to assist researchers in making informed decisions for their specific drug development and bioconjugation needs.

Performance Comparison of Linker Scaffolds

The selection of a linker can significantly impact the biological activity and physicochemical properties of the final conjugate. Below is a comparative summary of this compound and its common alternatives.

FeatureThis compoundOther Azido-PEGn-X Linkers (e.g., Azido-PEG4-NHS Ester, Azido-PEG4-Alcohol)Alkyl Chain LinkersRigid Linkers (e.g., incorporating piperazine, alkynes)
Structure Benzyl ether, tetraethylene glycol spacer, terminal azideVaries; common variants include NHS ester or alcohol terminiSimple hydrocarbon chainsConstrained cyclic or unsaturated structures
Solubility High aqueous solubility due to the PEG chain.[1]Generally high aqueous solubility.[1]Hydrophobic, can decrease the solubility of the conjugate.[1]Can be less soluble depending on the specific structure.
Flexibility High, allowing for optimal orientation of conjugated molecules.[2]High, similar to this compound.[2]High conformational flexibility.Reduced flexibility, which can pre-organize the molecule into a bioactive conformation.
Synthetic Accessibility Readily available commercially.Widely available with various terminal functional groups.Synthetically straightforward.Can be more synthetically challenging.
"Click Chemistry" Reactivity Azide group enables efficient CuAAC and SPAAC reactions.Azide group allows for click chemistry conjugation.Not directly applicable for click chemistry.Can incorporate alkynes for click chemistry.
Application Highlight Widely used in PROTACs to connect a target-binding ligand and an E3 ligase ligand.Versatile for labeling biomolecules with primary amines (NHS ester) or for further derivatization (alcohol).Used in early PROTAC design; hydrophobicity can aid cell permeability.Can enhance metabolic stability and potency of PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis, characterization, and validation of bioconjugates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 10-100 µM.

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

  • Preparation of Catalyst Solution:

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in water.

    • Prepare a stock solution of 20 mM CuSO₄ in water.

    • Prepare a stock solution of 50 mM THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule.

    • Add this compound to the reaction vessel. A 1.5 to 5-fold molar excess over the alkyne is typically used.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM.

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, SDS-PAGE).

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis.

Protocol 2: Characterization by Mass Spectrometry

This protocol outlines the characterization of the resulting conjugate using electrospray ionization mass spectrometry (ESI-MS).

Procedure:

  • Sample Preparation:

    • Desalt the purified conjugate using a suitable method (e.g., zip-tipping or buffer exchange).

    • Reconstitute the sample in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the ESI-MS instrument.

    • Acquire the mass spectrum over a relevant m/z range.

    • Deconvolute the resulting multi-charged spectrum to obtain the average molecular weight of the conjugate.

    • The mass shift compared to the unconjugated biomolecule should correspond to the mass of the attached this compound and the reaction partner.

Protocol 3: Validation of PROTAC-mediated Protein Degradation via Western Blot

This protocol details the validation of a PROTAC synthesized using this compound by assessing its ability to degrade a target protein in a cellular context.

Materials:

  • Cells expressing the target protein

  • PROTAC synthesized with this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Alkyne-Molecule Prepare Alkyne-Molecule Mix Reactants Mix Reactants Prepare Alkyne-Molecule->Mix Reactants Prepare this compound Prepare this compound Prepare this compound->Mix Reactants Prepare Catalyst (CuSO4 + Ligand) Prepare Catalyst (CuSO4 + Ligand) Prepare Catalyst (CuSO4 + Ligand)->Mix Reactants Prepare Reducing Agent (Na-Ascorbate) Prepare Reducing Agent (Na-Ascorbate) Initiate with Reducing Agent Initiate with Reducing Agent Prepare Reducing Agent (Na-Ascorbate)->Initiate with Reducing Agent Mix Reactants->Initiate with Reducing Agent Incubate Incubate Initiate with Reducing Agent->Incubate Monitor Reaction Monitor Reaction Incubate->Monitor Reaction Purify Conjugate Purify Conjugate Monitor Reaction->Purify Conjugate Characterize (MS, NMR) Characterize (MS, NMR) Purify Conjugate->Characterize (MS, NMR)

Caption: Experimental workflow for CuAAC conjugation.

PROTAC_Validation Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Transfer Western Blot Transfer SDS-PAGE->Western Blot Transfer Antibody Incubation Antibody Incubation Western Blot Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for PROTAC validation by Western Blot.

PROTAC_MoA PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb recruits Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation

References

A Comparative Guide to the Spectroscopic Analysis of Benzyl-PEG4-Azido Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the precise and efficient linking of molecules is paramount. Benzyl-PEG4-Azido has emerged as a valuable reagent, primarily for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Spectroscopic analysis is crucial for verifying the success of these conjugation reactions, ensuring the formation of the desired product, and quantifying reaction kinetics. This guide provides a comparative analysis of spectroscopic techniques used to monitor this compound reactions and presents alternative bioconjugation methods with their corresponding analytical approaches.

Spectroscopic Analysis of this compound Reactions

The reaction of this compound with a terminal alkyne via CuAAC results in the formation of a stable triazole linkage. This transformation can be effectively monitored using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Key Spectroscopic Signatures
Spectroscopic TechniqueAnalyteKey Observations
¹H NMR Reaction MixtureDisappearance of the alkyne proton signal (typically ~2.5-3.0 ppm). Appearance of a new proton signal corresponding to the triazole ring (typically ~7.5-8.5 ppm).[1][2][3] Protons on the benzyl group and PEG linker will also be present and can be used for structural confirmation.
FTIR Reaction MixtureDisappearance of the characteristic strong azide stretching vibration at approximately 2100 cm⁻¹. The alkyne C-H stretch (around 3300 cm⁻¹) may also disappear if it is a terminal alkyne.
Mass Spectrometry ProductThe mass spectrum will show a peak corresponding to the exact mass of the conjugated product (mass of this compound + mass of the alkyne partner). The PEG chain can lead to a distribution of peaks differing by the mass of the ethylene glycol unit (44 Da) if a polydisperse PEG is used, though this compound is a discrete-length PEG.

Comparison with Alternative Bioconjugation Chemistries

While CuAAC is a robust method, alternative bioorthogonal reactions have been developed to address certain limitations, such as the potential cytotoxicity of the copper catalyst. These alternatives also have distinct spectroscopic signatures that allow for reaction monitoring.

Alternative Reaction Performance
ReactionReagentsKey AdvantagesSpectroscopic Monitoring
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (e.g., this compound) + Strained Alkyne (e.g., DBCO, BCN)Copper-free, highly biocompatible.NMR: Disappearance of characteristic strained alkyne peaks. FTIR: Disappearance of the azide peak at ~2100 cm⁻¹.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., trans-cyclooctene)Extremely fast reaction kinetics, catalyst-free.UV-Vis: Disappearance of the tetrazine color. FTIR: Can be used to monitor changes in characteristic functional group peaks.
Photoclick Chemistry e.g., Tetrazole + AlkeneSpatiotemporal control using light.NMR: Appearance of new signals corresponding to the cycloadduct. Fluorescence: Some reactions are fluorogenic, allowing monitoring by fluorescence spectroscopy.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate spectroscopic analysis. Below are representative protocols for monitoring a this compound CuAAC reaction.

Protocol 1: Monitoring CuAAC by ¹H NMR Spectroscopy

Objective: To monitor the formation of the triazole product from this compound and an alkyne partner in real-time.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an NMR tube, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in the chosen deuterated solvent.

  • Acquire a baseline ¹H NMR spectrum of the starting materials.

  • Prepare a fresh solution of sodium ascorbate (0.3 equivalents) and CuSO₄ (0.1 equivalents) in the same deuterated solvent.

  • Add the catalyst solution to the NMR tube containing the reactants.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

  • Process the spectra and monitor the decrease in the integral of the alkyne proton signal and the increase in the integral of the newly formed triazole proton signal to determine reaction kinetics and completion.

Protocol 2: In-situ Reaction Monitoring by ATR-FTIR Spectroscopy

Objective: To track the consumption of this compound by monitoring the disappearance of the azide vibrational band.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Appropriate solvent (e.g., DMSO, water)

  • Reaction vessel equipped with an in-situ Attenuated Total Reflectance (ATR)-FTIR probe

  • FTIR spectrometer

Procedure:

  • Set up the reaction vessel with the ATR-FTIR probe and add the solvent and the alkyne-containing molecule.

  • Collect a background spectrum of the initial reaction mixture.

  • Add the this compound to the reaction vessel and begin stirring.

  • Add the copper sulfate and sodium ascorbate solution to initiate the reaction.

  • Start collecting FTIR spectra at regular time intervals (e.g., every 1-2 minutes).

  • Monitor the decrease in the intensity of the azide peak at approximately 2100 cm⁻¹ to follow the consumption of the starting material and determine the reaction rate.

Protocol 3: LC-MS Analysis of the Final Product

Objective: To confirm the identity and purity of the final Benzyl-PEG4-triazole product.

Materials:

  • Final reaction mixture

  • Solvents for liquid chromatography (e.g., water, acetonitrile, formic acid)

  • LC-MS system (e.g., HPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • Quench the reaction and, if necessary, perform a preliminary purification (e.g., solid-phase extraction) to remove excess reagents and catalyst.

  • Dilute a small aliquot of the purified reaction mixture in a suitable solvent for LC-MS analysis.

  • Inject the sample into the LC-MS system.

  • Separate the components of the mixture using an appropriate liquid chromatography gradient.

  • Analyze the eluting compounds by mass spectrometry to identify the peak corresponding to the molecular weight of the expected product.

  • The high-resolution mass spectrum should confirm the elemental composition of the desired conjugate.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for understanding complex chemical processes and experimental designs.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product benzyl_peg_azide This compound triazole Benzyl-PEG4-Triazole Conjugate benzyl_peg_azide->triazole CuAAC Reaction [Cu(I) Catalyzed] alkyne Alkyne Substrate alkyne->triazole CuAAC Reaction [Cu(I) Catalyzed] cu_ii Cu(II)SO4 cu_i Cu(I) cu_ii->cu_i ascorbate Sodium Ascorbate ascorbate->cu_ii Reduction cu_i->triazole

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

G cluster_workflow Spectroscopic Analysis Workflow prep 1. Prepare Reaction Mixture (this compound, Alkyne, Solvent) baseline 2. Acquire Baseline Spectrum (NMR or FTIR) prep->baseline initiate 3. Initiate Reaction (Add Catalyst) baseline->initiate monitor 4. Time-Resolved Spectroscopic Monitoring (NMR or FTIR) initiate->monitor quench 5. Quench Reaction monitor->quench analyze 6. Final Product Analysis (LC-MS) quench->analyze

Caption: Experimental Workflow for Spectroscopic Analysis of this compound Reactions.

References

Confirming Benzyl-PEG4-Azido Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules like Benzyl-PEG4-Azido is a critical step in ensuring the quality and efficacy of their products. This guide provides an objective comparison of various analytical techniques for this purpose, supported by experimental data and detailed protocols. Mass spectrometry stands out as a primary tool for this confirmation, offering high sensitivity and detailed structural information.

Data Presentation: A Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific information required, from simple confirmation of presence to detailed structural elucidation. The following table summarizes the key quantitative data offered by each method for the analysis of this compound.

Analytical TechniqueParameter MeasuredExpected Value for this compoundKey AdvantagesLimitations
Mass Spectrometry (MS)
Electrospray Ionization-MS (ESI-MS)Molecular Ion Peak (m/z)[M+H]⁺ ≈ 310.18High sensitivity, suitable for polar molecules, can be coupled with liquid chromatography (LC-MS).May produce multiple charged ions, complicating spectra.
MALDI-TOF MSMolecular Ion Peak (m/z)[M+Na]⁺ ≈ 332.16High throughput, tolerant of some impurities, provides information on molecular weight distribution.May cause fragmentation of the azide group.
High-Resolution MS (HRMS)Exact Mass309.1743Provides high mass accuracy, enabling elemental composition determination.Higher instrument cost.
Spectroscopy
Nuclear Magnetic Resonance (NMR)Chemical Shift (δ)Benzyl protons: ~7.3 ppm; CH₂ adjacent to azide: ~3.4 ppm; PEG protons: ~3.6 ppmProvides detailed structural information and confirmation of covalent bonds.Lower sensitivity compared to MS, requires higher sample concentration.
Fourier-Transform Infrared (FTIR)Vibrational Frequency (cm⁻¹)Strong, sharp peak at ~2100 cm⁻¹ (azide stretch)Rapid and non-destructive, excellent for confirming the presence of the azide functional group.[1][2][3][4][5]Provides limited structural information beyond functional groups.
Chromatography
High-Performance Liquid Chromatography (HPLC)Retention Time (t R)Varies depending on column and mobile phaseExcellent for separation and quantification of the conjugate from starting materials and impurities.Does not provide direct structural information without a coupled detector (e.g., MS).

Note: The expected values for this compound are calculated based on its chemical formula (C₁₅H₂₃N₃O₄) and known spectroscopic principles. The molecular weight is 309.36 g/mol .

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for the key experiments cited.

Mass Spectrometry: Confirming Molecular Weight and Identity

1. Electrospray Ionization-Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute the sample with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Instrumentation: An ESI-MS system, often coupled with a liquid chromatograph (LC-MS).

  • Procedure:

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the instrument and analyte.

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 m/z).

  • Data Analysis: Look for the protonated molecular ion peak [M+H]⁺ at approximately m/z 310.18. The presence of this peak confirms the molecular weight of the compound.

2. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

  • Sample Preparation:

    • Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

    • Mix the this compound sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Procedure:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in positive ion reflectron mode.

  • Data Analysis: Identify the sodiated molecular ion peak [M+Na]⁺ at approximately m/z 332.16. A potential fragment ion corresponding to the loss of N₂ ([M-28+Na]⁺) might also be observed.

Alternative Confirmation Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis:

    • In the ¹H NMR spectrum, look for characteristic signals: aromatic protons of the benzyl group around 7.3 ppm, the methylene protons adjacent to the azide group at approximately 3.4 ppm, and the repeating ethylene glycol protons around 3.6 ppm.

    • The integration of these signals should correspond to the number of protons in each part of the molecule.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: An FTIR spectrometer.

  • Procedure:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: The key diagnostic peak is a strong and sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) functional group.

3. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and a detector (e.g., UV-Vis or MS).

  • Procedure:

    • Equilibrate the column with the mobile phase (e.g., a gradient of acetonitrile and water).

    • Inject the sample onto the column.

    • Monitor the elution profile.

  • Data Analysis: Successful conjugation will be indicated by a single, sharp peak at a specific retention time. The retention time will vary depending on the exact HPLC conditions. This method is particularly useful for assessing the purity of the conjugate.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for the confirmation of this compound conjugation using multiple analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation cluster_results Results synthesis This compound Conjugation Reaction purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (ESI-MS, MALDI-TOF) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc mw_confirm Molecular Weight Confirmation ms->mw_confirm structure_confirm Structural Confirmation nmr->structure_confirm functional_group Functional Group Confirmation ftir->functional_group purity_confirm Purity Assessment hplc->purity_confirm

Caption: Workflow for this compound confirmation.

References

Functional assays to validate the activity of Benzyl-PEG4-Azido modified proteins.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with reagents like Benzyl-PEG4-Azido offers compelling advantages in enhancing pharmacokinetic properties. However, a critical step in the development of these bioconjugates is the rigorous validation of their biological activity. This guide provides a comparative overview of functional assays essential for confirming that a protein's efficacy is retained or predictably altered post-modification.

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the therapeutic value of proteins.[1] It can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life.[1] Furthermore, the PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity.[1] The "azido" group in this compound serves as a bioorthogonal handle, allowing for specific downstream modifications or "click" chemistry applications.[2][3]

While beneficial, PEGylation can also present challenges. The attached PEG chain can sterically hinder the protein's active site or binding interfaces, potentially leading to a decrease in its in vitro biological activity. Therefore, it is imperative to perform functional assays to quantify the impact of modification on the protein's intended biological function.

Comparative Functional Assays

The choice of functional assay is entirely dependent on the protein of interest and its mechanism of action. Below is a comparison of common assay types that can be adapted to validate the activity of this compound modified proteins.

Assay TypePrincipleAdvantagesDisadvantages
Enzyme Kinetics Assay Measures the rate of an enzymatic reaction catalyzed by the modified protein (e.g., determining Km and Vmax).Provides quantitative data on catalytic efficiency. Directly assesses the core function of an enzyme.Only applicable to enzymes. Steric hindrance from PEG may affect substrate binding and kinetics.
Cell-Based Proliferation/Viability Assay Evaluates the ability of the modified protein (e.g., a growth factor or cytokine) to induce or inhibit cell growth or viability.Highly relevant to in vivo activity. Measures the downstream biological effect.Can be complex to set up and prone to variability. Indirect measure of protein activity.
Receptor Binding Assay Quantifies the binding affinity of the modified protein to its target receptor using techniques like ELISA, Surface Plasmon Resonance (SPR), or Biolayer Interferometry (BLI).Directly measures a critical aspect of function for many therapeutic proteins. Highly sensitive and quantitative.Does not guarantee downstream signaling or biological effect. The PEG chain may interfere with binding.
Modification-Dependent Activity Assay Selectively captures the PEGylated protein using an anti-PEG antibody before performing a standard functional assay.Allows for the specific measurement of the modified protein's activity in a mixed sample containing both modified and unmodified protein.Requires a specific anti-PEG antibody. The capture step may potentially alter the protein's conformation and activity.

Experimental Protocols

General Workflow for Modification and Purification

Workflow for Modification and Purification A Protein of Interest B Reaction with This compound A->B C Purification of Modified Protein (e.g., SEC, IEX) B->C D Characterization (e.g., SDS-PAGE, Mass Spec) C->D E Functional Assays D->E

Caption: A generalized workflow for protein modification and subsequent analysis.

1. Protein Modification with this compound:

  • Materials:

    • Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound.

    • Reaction buffer (amine-free, e.g., phosphate buffer).

  • Protocol:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO).

    • Add the this compound solution to the protein solution at a desired molar excess.

    • Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-24 hours).

    • Quench the reaction if necessary (e.g., by adding a small molecule with a primary amine).

    • Purify the modified protein using chromatography techniques such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to remove unreacted PEG reagent and unmodified protein.

    • Confirm modification using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

2. Enzyme Kinetics Assay (Example: Protease)

  • Materials:

    • Unmodified protease.

    • This compound modified protease.

    • Fluorogenic protease substrate.

    • Assay buffer.

    • 96-well microplate.

    • Plate reader with fluorescence detection.

  • Protocol:

    • Prepare a series of dilutions of the unmodified and modified protease in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate.

    • Add the substrate to each well of the 96-well plate.

    • Initiate the reaction by adding the different concentrations of the unmodified and modified protease to the wells.

    • Immediately begin monitoring the increase in fluorescence over time using the plate reader.

    • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

    • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both the unmodified and modified enzyme.

3. Cell-Based Proliferation Assay (Example: Growth Factor)

  • Materials:

    • Unmodified growth factor.

    • This compound modified growth factor.

    • A cell line that proliferates in response to the growth factor.

    • Cell culture medium and supplements.

    • Cell proliferation reagent (e.g., MTS, WST-1).

    • 96-well cell culture plates.

    • Plate reader with absorbance detection.

  • Protocol:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the unmodified and modified growth factor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the growth factors.

    • Incubate the cells for a period sufficient to observe a proliferative response (e.g., 48-72 hours).

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance against the concentration of the growth factor and determine the EC₅₀ for both the unmodified and modified protein.

Bioorthogonal Ligation for Further Analysis

The azide group on the modified protein allows for specific labeling through bioorthogonal chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). This can be used to attach reporter molecules (e.g., fluorophores, biotin) for visualization or purification.

Staudinger Ligation A Azido-Modified Protein C Staudinger Ligation (Aqueous, Biocompatible) A->C B Phosphine-Probe (e.g., Biotin-Phosphine) B->C D Labeled Protein C->D E Downstream Analysis (e.g., Western Blot, Affinity Purification) D->E

References

A Head-to-Head Comparison of PEG-Azide Linkers: A Guide to Selecting the Optimal Length

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents. Polyethylene glycol (PEG) linkers are widely used to improve the solubility, stability, and pharmacokinetic profiles of these complex molecules.[1][2][3][4][5] The azide functional group is particularly valuable for its ability to participate in highly efficient and specific "click chemistry" reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide provides an objective, data-driven comparison of PEG-azide linkers of varying lengths. The length of the PEG chain is a crucial design parameter that significantly influences the physicochemical properties and in vivo performance of the final bioconjugate. Understanding the trade-offs associated with different PEG lengths is essential for the rational design of next-generation therapeutics and research tools.

Physicochemical Properties: A Head-to-Head Comparison

The length of the PEG chain is a key determinant of the linker's fundamental properties. As the number of ethylene glycol units increases, so do the molecular weight, linker length, and hydrophilicity. These differences can have a profound impact on the performance of the final bioconjugate.

PropertyShort PEG Linker (e.g., PEG4-Azide)Medium PEG Linker (e.g., PEG8-Azide)Long PEG Linker (e.g., PEG12-Azide)
Approx. Molecular Weight ~217 g/mol ~393 g/mol ~569 g/mol
Approx. Linker Length ~17.9 Å~32.5 Å~47.1 Å
Hydrophilicity ModerateHighVery High
Steric Hindrance LowModerateHigh

Impact of Linker Length on Bioconjugate Performance

The choice of PEG-azide linker length represents a balance between enhancing properties like solubility and circulation time, while not compromising biological activity. The optimal length is often specific to the antibody, payload, and target, necessitating empirical evaluation.

Performance ParameterShort PEG Linkers (e.g., PEG2-PEG4)Long PEG Linkers (e.g., PEG8-PEG24)Key Considerations & Data Highlights
Solubility & Aggregation Less effective at solubilizing highly hydrophobic payloads.Superior for enhancing the solubility of hydrophobic drugs, enabling higher drug-to-antibody ratios (DARs) without causing aggregation.The flexible PEG chain creates a protective hydration shell, shielding the drug from enzymatic degradation and immune recognition.
Pharmacokinetics (PK) Results in more rapid clearance from circulation.Increases the hydrodynamic radius of the conjugate, leading to a longer circulation half-life by reducing renal clearance.In one study, a 30 kDa PEG linker maximally blocked liver uptake and resulted in a long circulatory half-life for a DNA polyplex.
Biological Activity / Potency May be preferable where minimizing steric hindrance is critical for binding to a target receptor or enzyme.Can sometimes lead to decreased biological activity due to steric hindrance, which may interfere with antigen binding or cell internalization.A potential trade-off with in vitro potency may exist with longer linkers; however, this can be offset by improved in vivo efficacy due to better PK.
Reaction Kinetics May offer faster reaction kinetics in some cases due to less steric bulk.Excessively long linkers might sterically hinder the reaction with the corresponding alkyne, potentially reducing conjugation efficiency or requiring longer reaction times.While the intrinsic reactivity of the azide is the primary driver, the accessibility of the reactive site is also a factor.
Tumor/Tissue Uptake Variable; may be advantageous for applications requiring rapid penetration and clearance.Can enhance tumor uptake for some systems due to the Enhanced Permeability and Retention (EPR) effect, facilitated by longer circulation.For folate-linked liposomes, tumor accumulation in vivo significantly increased as the PEG-linker length increased from 2 kDa to 10 kDa.

Experimental Data Summary

Quantitative data from comparative studies is essential for making informed decisions. The following tables summarize key performance metrics across different PEG linker lengths from published or manufacturer-provided data.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

This table illustrates how PEG linker length can influence the potency of an ADC against a target cancer cell line.

ADC ConstructPEG Linker LengthPayloadTarget Cell LineIC50 (ng/mL)Reference
ADC-1PEG4MMAEAntigen-Positive15.8
ADC-2PEG8MMAEAntigen-Positive25.2
ADC-3PEG12MMAEAntigen-Positive31.5
MMAE: Monomethyl auristatin E, a potent cytotoxic agent.

Table 2: Pharmacokinetic (PK) Parameters in Rodents

This table demonstrates the impact of PEG linker length on the circulation half-life of a bioconjugate.

BioconjugatePEG Linker LengthHalf-Life (t½)Key FindingReference
Affibody-Drug ConjugateNone19.6 minutesBaseline measurement.
Affibody-Drug Conjugate4 kDa~49 minutes2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa~219 minutes11.2-fold increase in half-life compared to no PEG.
Tetrazine ProbeNone5.4 minutesRapid blood clearance.
Tetrazine ProbePEG11Significantly longerPEGylation prolongs circulation time.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for key experiments used in the evaluation of PEG-azide linkers.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol outlines the "click chemistry" reaction between an azide-functionalized PEG linker (conjugated to a biomolecule) and an alkyne-functionalized molecule (e.g., a fluorescent probe or a drug).

Materials:

  • Azide-functionalized biomolecule (e.g., antibody-PEG-azide) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized molecule (e.g., DBCO-drug, Propargyl-fluorophore) dissolved in DMSO

  • Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)

  • Ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 250 mM in water)

  • Reducing agent: Sodium Ascorbate solution (e.g., 500 mM in water, freshly prepared)

  • Desalting column (e.g., PD-10)

Methodology:

  • Preparation: In a reaction tube, combine the azide-functionalized biomolecule with the alkyne-functionalized molecule. The molar ratio will depend on the desired final product and may require optimization.

  • Copper-Ligand Complex: In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

  • Initiation: Add the copper-ligand complex to the reaction mixture containing the azide and alkyne.

  • Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification: Remove excess, unreacted molecules and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Analyze the final conjugate using techniques like SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm conjugation and determine purity.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a bioconjugate, such as an ADC, on a target cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3, BT-474)

  • Appropriate cell culture media and supplements

  • 96-well cell culture plates

  • ADCs with varying PEG-azide linker lengths

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Remove the old media from the cells and add the ADC dilutions.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve using appropriate software.

Protocol 3: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a bioconjugate.

Materials:

  • Healthy mice (e.g., Balb/c) or rats

  • ADCs or other bioconjugates with varying PEG-azide linker lengths

  • Sterile saline or PBS for formulation

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • ELISA or LC-MS/MS system for quantification

Methodology:

  • Administration: Administer the bioconjugates intravenously (i.v.) via the tail vein at a defined dose (e.g., 1-10 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.

  • Plasma Isolation: Process the blood samples by centrifugation to isolate the plasma.

  • Quantification: Determine the concentration of the bioconjugate in the plasma samples using a validated analytical method, such as an ELISA that detects the antibody or an LC-MS/MS method that detects the payload or a signature peptide.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 General Structure of Heterobifunctional PEG-Azide Linkers Functional_Group Functional Group (e.g., NHS Ester, Maleimide, Acid) PEG4 -(OCH2CH2)4- Functional_Group->PEG4 Short Linker PEG8 -(OCH2CH2)8- Functional_Group->PEG8 Medium Linker PEG12 -(OCH2CH2)12- Functional_Group->PEG12 Long Linker Azide -N3 PEG4->Azide PEG8->Azide PEG12->Azide

Caption: General structures of heterobifunctional PEG-azide linkers of varying lengths.

cluster_1 Bioconjugation & Analysis Workflow A 1. Prepare Biomolecule (e.g., Antibody) C 3. Conjugate Biomolecule with PEG-Azide Linker A->C B 2. Prepare Alkyne-Payload (e.g., Alkyne-Drug) D 4. Perform CuAAC 'Click' Reaction (Biomolecule-PEG-N3 + Alkyne-Payload) B->D C->D E 5. Purify Conjugate (e.g., SEC) D->E F 6. Characterize Final Product (SDS-PAGE, MS, HPLC) E->F G 7. Functional Assays (In Vitro / In Vivo) F->G

Caption: A typical workflow for bioconjugation using a PEG-azide linker via CuAAC.

center Choice of PEG-Azide Linker Length short Shorter PEG (e.g., PEG4) center->short long Longer PEG (e.g., PEG12) center->long prop1 Less Steric Hindrance + Higher Potential Potency short->prop1 Pro prop2 Faster PK Clearance - Lower Solubility Enhancement short->prop2 Con prop3 Longer PK Half-Life + Better Solubility long->prop3 Pro prop4 More Steric Hindrance - Potential for Lower Potency long->prop4 Con

Caption: Logical trade-offs in selecting a short versus a long PEG-azide linker.

Conclusion

The length of the PEG-azide linker is a critical design parameter that profoundly impacts the solubility, stability, pharmacokinetics, and in vivo efficacy of bioconjugates. While shorter PEG linkers may be advantageous in scenarios where minimizing steric hindrance is paramount, longer linkers generally enhance pharmacokinetic properties and are superior for solubilizing hydrophobic payloads. However, a potential trade-off with in vitro potency can exist with longer linkers, though this is often compensated for by improved in vivo performance.

Ultimately, there is no single "best" PEG-azide linker length; the optimal choice is highly dependent on the specific application, the properties of the molecule being conjugated, and the desired therapeutic or diagnostic outcome. The experimental data and protocols provided in this guide underscore the necessity of systematically evaluating a range of linker lengths to empirically determine the ideal candidate for each unique bioconjugation challenge.

References

Benchmarking Benzyl-PEG4-Azido against other click chemistry reagents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Azide Reagent for Your Click Chemistry Needs

Click chemistry has become an indispensable tool in bioconjugation, drug discovery, and materials science, prized for its efficiency, selectivity, and biocompatibility. At the forefront of these reactions are azide-functionalized reagents, which, when paired with an alkyne, form a stable triazole linkage. This guide provides a comprehensive benchmark of Benzyl-PEG4-Azido against other common click chemistry azides, offering a quantitative comparison of their performance, detailed experimental protocols, and an objective analysis to inform your selection of the most suitable reagent for your specific application.

Performance Comparison of Azide Reagents

The efficacy of a click chemistry reaction is largely determined by its kinetics and the biocompatibility of its components. Two primary methods utilize azide reagents: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions are known for their rapid kinetics and high yields, facilitated by a copper(I) catalyst.[1] The choice of azide, alkyne, and the ligand used to stabilize the copper catalyst all influence the reaction rate.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative, making it ideal for applications in living systems where copper toxicity is a concern.[3] The reaction rate in SPAAC is primarily driven by the ring strain of the cyclooctyne partner.[2]

The inclusion of a tetraethylene glycol (PEG4) linker in this compound generally enhances water solubility and biocompatibility compared to its non-PEGylated counterpart, benzyl azide. While extensive direct comparative kinetic data for this compound is limited, the reaction rates of benzyl azide serve as a reliable benchmark. The reactivity of azides is influenced by both steric hindrance and electronic properties.

Below are tables summarizing the performance of benzyl azide, as a proxy for this compound, in comparison to other azide reagents in both CuAAC and SPAAC reactions.

Table 1: Quantitative Comparison of Azides in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide ReagentAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Benzyl Azide Phenylacetylene~1A common benchmark for CuAAC reactions.
Simple Alkyl AzideTerminal AlkyneHighGenerally, primary alkyl azides react very efficiently.
Phenyl AzidePhenylacetyleneSlower than benzyl azideIncreased steric hindrance can reduce the reaction rate.
4-AzidopyridinePhenylacetyleneEstimated >1The electron-withdrawing nature of the pyridyl group is expected to increase the rate.

Table 2: Quantitative Comparison of Azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide ReagentCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Benzyl Azide Bicyclo[6.1.0]nonyne (BCN)0.15A moderately reactive cyclooctyne.
Benzyl Azide Dibenzocyclooctyne (DBCO/DIBAC)0.3 - 1.22A widely used and relatively fast cyclooctyne.
Benzyl Azide DIBOFaster than many cyclooctynesA highly reactive cyclooctyne.
p-Azido-L-phenylalanineAlexa488-DIBO62An example of a very fast SPAAC reaction with a different azide.
Fluoroalkyl AzidesBCN>100-fold increase over some alkyl azidesDemonstrates enhanced reactivity with electron-rich cyclooctynes.

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of click chemistry reagents. The following are generalized protocols for kinetic analysis and cytotoxicity assessment.

Protocol 1: Kinetic Analysis of CuAAC Reactions via ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction to determine the rate constant.

Materials:

  • Azide reagent (e.g., this compound)

  • Alkyne reagent (e.g., Phenylacetylene)

  • Copper(I) catalyst (e.g., CuI or prepared in situ from CuSO₄ and a reducing agent)

  • Ligand (e.g., TBTA)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the alkyne and the internal standard in the deuterated solvent.

  • Reaction Initiation: Add the azide reagent to the NMR tube, followed by the copper catalyst and ligand.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Determine the concentration of the reactants at each time point by integrating their characteristic peaks relative to the internal standard.

  • Rate Constant Calculation: Plot the natural logarithm of the concentration of the reactants versus time. The slope of the resulting line is proportional to the second-order rate constant (k₂).

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells to determine cell viability after exposure to click chemistry reagents or their products.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium

  • 96-well cell culture plates

  • Test compound (e.g., this compound, triazole product)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Visualizing Click Chemistry Concepts

To further elucidate the processes and relationships discussed, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 (e.g., this compound) Cu_I Copper(I) Azide->Cu_I Coordination Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Cu_I Forms Copper Acetylide Triazole 1,4-disubstituted 1,2,3-Triazole Cu_I->Triazole Cycloaddition

Figure 1. Simplified signaling pathway of the CuAAC reaction.

Experimental_Workflow start Select Azide and Alkyne/Cyclooctyne Reagents kinetic_analysis Kinetic Analysis (e.g., NMR, LC-MS) start->kinetic_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity_assay data_analysis Data Analysis and Comparison kinetic_analysis->data_analysis cytotoxicity_assay->data_analysis conclusion Select Optimal Reagent for Application data_analysis->conclusion

Figure 2. General experimental workflow for benchmarking click chemistry reagents.

Reagent_Selection_Logic application Intended Application in_vitro In Vitro / Synthesis application->in_vitro Yes in_vivo In Vivo / Live Cell application->in_vivo No fast_kinetics Fast Kinetics Required? in_vitro->fast_kinetics biocompatibility High Biocompatibility Required? in_vivo->biocompatibility c_uaac CuAAC (e.g., this compound + Terminal Alkyne) fast_kinetics->c_uaac Yes s_paac SPAAC (e.g., this compound + Strained Cyclooctyne) fast_kinetics->s_paac No biocompatibility->c_uaac Less Critical biocompatibility->s_paac Yes

Figure 3. Logical relationship for selecting a click chemistry reagent.

Conclusion

The selection of an appropriate azide reagent for click chemistry is a critical decision that impacts the success of a wide range of applications in research and drug development. This compound stands out as a versatile reagent, offering the favorable kinetics of benzyl azide combined with the enhanced solubility and biocompatibility conferred by the PEG4 linker.

For applications requiring rapid reaction times where the presence of a copper catalyst is tolerable, CuAAC with this compound is an excellent choice. For studies involving living cells or in vivo systems where cytotoxicity is a primary concern, the copper-free SPAAC reaction with a strained cyclooctyne is the preferred method. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the specific demands of their experimental design, ultimately accelerating their scientific discoveries.

References

Safety Operating Guide

Safe Disposal of Benzyl-PEG4-Azido: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl-PEG4-Azido, a versatile PEG-based linker commonly used in bioconjugation and proteomics. Due to its azide functional group, this compound is an energetic material that requires specific chemical neutralization prior to disposal to mitigate the risk of explosion and toxicity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Ventilation: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential gas evolution.

  • Avoid Incompatibilities:

    • NEVER pour azide-containing solutions down the drain. Reaction with lead or copper plumbing can form highly explosive metal azides.

    • NEVER mix azide waste with acidic waste. This can generate hydrazoic acid, which is both highly toxic and explosive.

    • Avoid contact with metals. Use plastic or ceramic spatulas for handling.

    • Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive di- and tri-azidomethane.

Chemical Neutralization: The Primary Disposal Strategy

The recommended and safest method for the disposal of this compound is the chemical reduction of the hazardous azide group to a more stable amine. This transformation renders the compound significantly safer for collection as chemical waste. Two primary methods for this reduction are the Staudinger Reaction and Catalytic Transfer Hydrogenation.

Method 1: Staudinger Reaction

The Staudinger Reaction is a reliable method for reducing azides to amines using a phosphine reagent, typically triphenylphosphine.

Experimental Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound waste in a suitable solvent. Given the PEGylated nature of the compound, solvents such as Tetrahydrofuran (THF), methanol, or ethanol are recommended.

  • Reagent Addition: Slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents) in the same solvent to the stirred this compound solution at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting azide.

  • Hydrolysis: Upon completion of the reaction, add water to the reaction mixture and stir for an additional 30 minutes to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.

  • Waste Collection: The resulting mixture, containing the significantly less hazardous Benzyl-PEG4-Amine and triphenylphosphine oxide, should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EH&S) department.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an effective alternative that avoids the use of high-pressure hydrogen gas.

Experimental Protocol:
  • Preparation: In a round-bottom flask, dissolve the this compound waste in a protic solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).

  • Hydrogen Donor Addition: To the stirred suspension, add a hydrogen donor such as ammonium formate, cyclohexene, or formic acid (typically 5-10 equivalents).

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-50 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium on carbon catalyst can be pyrophoric; therefore, the Celite pad should be quenched with water before disposal in a designated solid waste container.

  • Waste Collection: The filtrate, containing the much less hazardous Benzyl-PEG4-Amine, should be collected in a properly labeled hazardous waste container for disposal.

Quantitative Data Summary

ParameterStaudinger ReactionCatalytic Transfer Hydrogenation
Primary Reagent Triphenylphosphine10% Palladium on Carbon (Catalyst)
Hydrogen Source -Ammonium formate, cyclohexene, or formic acid
Typical Solvent THF, Methanol, EthanolMethanol, Ethanol
Stoichiometry 1.1 - 1.5 equivalents of PPh₃5-10 mol% Pd/C, 5-10 equivalents of hydrogen donor
Reaction Temperature Room TemperatureRoom Temperature to 50 °C
Typical Reaction Time 1 - 3 hours2 - 6 hours
Primary Byproduct Triphenylphosphine oxideBenzene (from cyclohexene), CO₂ (from formic acid/formate)

Disposal Workflow

DisposalWorkflow Start This compound Waste PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Start->PPE FumeHood Work in a Chemical Fume Hood Start->FumeHood Neutralization Chemical Neutralization Start->Neutralization Staudinger Staudinger Reaction (Triphenylphosphine) Neutralization->Staudinger Method 1 Hydrogenation Catalytic Transfer Hydogenation (Pd/C) Neutralization->Hydrogenation Method 2 WasteCollection Collect Neutralized Waste in Labeled Container Staudinger->WasteCollection Hydrogenation->WasteCollection EHSOffice Dispose via Institutional EH&S Office WasteCollection->EHSOffice

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety and waste disposal guidelines.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl-PEG4-Azido
Reactant of Route 2
Reactant of Route 2
Benzyl-PEG4-Azido

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.